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  • Product: Isoconazole, (S)-
  • CAS: 322764-96-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Core Mechanism of Action of Isoconazole in Dermatophytes

For Researchers, Scientists, and Drug Development Professionals Abstract Isoconazole, a broad-spectrum imidazole antifungal agent, is a cornerstone in the topical treatment of superficial fungal infections, including tho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoconazole, a broad-spectrum imidazole antifungal agent, is a cornerstone in the topical treatment of superficial fungal infections, including those caused by dermatophytes. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the antifungal activity of isoconazole. While clinically utilized as a racemic mixture, this guide will focus on the established mechanism of action, which is presumed to encompass the activity of both its enantiomers, including the (S)- configuration. We will delve into its primary molecular target, the downstream cellular consequences of target engagement, and the resulting impact on dermatophyte viability. This guide will further present a detailed experimental protocol for assessing the in vitro efficacy of isoconazole and will feature a diagrammatic representation of its interaction with the fungal ergosterol biosynthesis pathway.

Introduction: The Clinical Challenge of Dermatophytosis and the Role of Isoconazole

Dermatophytoses, commonly known as tinea or ringworm, are superficial fungal infections of the keratinized tissues of the skin, hair, and nails. These infections are caused by a group of filamentous fungi known as dermatophytes, with species of Trichophyton, Microsporum, and Epidermophyton being the most frequent etiological agents. While not life-threatening, dermatophytoses can be chronic, recurrent, and significantly impact the quality of life.

Isoconazole is a synthetic imidazole antifungal agent that has been a reliable therapeutic option for various dermatomycoses for decades.[1][2] Its broad spectrum of activity covers the common dermatophytes, as well as yeasts and some Gram-positive bacteria.[3][4][5] Administered topically, typically as isoconazole nitrate, it effectively treats conditions such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm of the body).[1][6]

The Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of isoconazole, like other azole antifungals, is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol.[1][7] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[7]

Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The specific molecular target of isoconazole is the cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[7] This enzyme plays a pivotal role in the ergosterol biosynthesis pathway by catalyzing the oxidative removal of the 14α-methyl group from lanosterol. This demethylation step is essential for the subsequent conversion of lanosterol into ergosterol.

The imidazole moiety of isoconazole binds to the heme iron atom within the active site of lanosterol 14α-demethylase. This interaction competitively inhibits the enzyme, preventing it from binding to its natural substrate, lanosterol.

Downstream Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by isoconazole triggers a cascade of detrimental effects within the fungal cell:

  • Depletion of Ergosterol: The most direct consequence is the cessation of ergosterol production. The resulting ergosterol-deficient cell membrane becomes more permeable and loses its structural integrity.[7]

  • Accumulation of Toxic Methylated Sterols: The enzymatic block leads to the intracellular accumulation of lanosterol and other 14α-methylated sterol precursors. These methylated sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids, further compromising membrane function.

  • Impaired Fungal Growth and Proliferation: The combination of ergosterol depletion and the accumulation of toxic sterols leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, fungal cell death (fungicidal effect).[3]

The following diagram illustrates the site of action of isoconazole in the ergosterol biosynthesis pathway.

Isoconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Isoconazole Action cluster_consequences Cellular Consequences Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51) Toxic_Sterol_Accumulation Toxic Sterol Accumulation ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Isoconazole Isoconazole Isoconazole->Inhibition Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Inhibition->Lanosterol 14-alpha-demethylase (CYP51) Inhibits Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Increased Membrane Permeability Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death caption Mechanism of Isoconazole Action

Caption: Mechanism of Isoconazole Action on the Ergosterol Biosynthesis Pathway in Dermatophytes.

The Question of Stereochemistry: The (S)-Enantiomer

It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. For instance, studies on the related azole antifungal, itraconazole, which has multiple chiral centers, have shown that its stereoisomers possess significantly different antifungal potencies.[8][9] This highlights the importance of stereochemistry in the interaction between the drug and its target enzyme.

While direct evidence is lacking for isoconazole, it is plausible that one enantiomer has a higher affinity for the fungal lanosterol 14α-demethylase than the other. Further research involving the chiral separation of isoconazole and the subsequent in vitro evaluation of each enantiomer against dermatophyte species is warranted to elucidate the specific contribution of the (S)-enantiomer to the overall antifungal efficacy.[10][11]

Experimental Protocol: In Vitro Susceptibility Testing of Isoconazole Against Trichophyton rubrum

To quantify the in vitro activity of isoconazole against a common dermatophyte, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a standard method. The following protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document, with modifications for dermatophytes.

Materials
  • Trichophyton rubrum strain (e.g., ATCC 28188)

  • Potato Dextrose Agar (PDA) plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

  • Isoconazole nitrate powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Methodology
  • Inoculum Preparation:

    • Culture T. rubrum on PDA plates at 28-30°C for 7-14 days until sufficient sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow the heavy particles to settle for 5-10 minutes.

    • Adjust the conidial suspension to a final concentration of 1-3 x 10³ CFU/mL in RPMI-1640 medium.

  • Drug Dilution:

    • Prepare a stock solution of isoconazole nitrate in DMSO.

    • Perform serial two-fold dilutions of the isoconazole stock solution in RPMI-1640 medium in the 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.015 to 8 µg/mL).

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Add the prepared T. rubrum inoculum to each well (except the sterility control).

    • Incubate the plates at 28-30°C for 4-7 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of isoconazole that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

    • Growth inhibition can be assessed visually or spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 405 nm).

Data Presentation

The results of the MIC testing can be summarized in a table for clarity and comparison.

Dermatophyte SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrumIsoconazole0.03 - 0.50.1250.25
Trichophyton mentagrophytesIsoconazole0.03 - 0.50.1250.5
Microsporum canisIsoconazole0.06 - 10.251
Epidermophyton floccosumIsoconazole0.03 - 0.250.060.125

Note: The values presented in this table are illustrative and may vary depending on the specific strains and testing conditions.

Conclusion and Future Directions

Isoconazole remains a potent and clinically valuable antifungal agent for the treatment of dermatophytosis. Its mechanism of action, centered on the inhibition of lanosterol 14α-demethylase and the subsequent disruption of ergosterol biosynthesis, is well-established. This targeted action leads to the compromise of fungal cell membrane integrity and, ultimately, the eradication of the infecting dermatophyte.

While the efficacy of the racemic mixture of isoconazole is clinically proven, a significant knowledge gap exists regarding the specific role and potency of the (S)-enantiomer. Future research should focus on the stereoselective synthesis or chiral separation of isoconazole's enantiomers and their individual evaluation against a panel of clinically relevant dermatophytes. Such studies would not only provide a more nuanced understanding of isoconazole's mechanism of action but could also pave the way for the development of enantiomerically pure formulations with potentially improved therapeutic indices.

References

  • Shi, W., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters, 1(5), 229–233. [Link]

  • Medical Horizon. (n.d.). IZOCONAZOL-M 25g. Retrieved from [Link]

  • ACS Publications. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Isoconazole. Retrieved from [Link]

  • Inxight Drugs. (n.d.). ISOCONAZOLE NITRATE. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Isoconazole Nitrate used for?[Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isoconazole Nitrate?[Link]

  • PubMed. (2021, June 15). A comparison of chiral resolution of antifungal agents on different polysaccharide chiral columns under various mobile phase modes: Application in the biological samples. [Link]

  • ResearchGate. (2019, December 11). Chiral Separation of some Antifungals By HPLC. [Link]

  • ResearchGate. (2025, August 9). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole | Request PDF. [Link]

  • ResearchGate. (2016, May 11). (PDF) Achiral and Chiral Separation and Analysis of Antifungal Drugs by HPLC and CE: A Comparative Study-Mini Review. [Link]

  • PMC. (2021, November 24). Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs in Milk. [Link]

  • PMC. (n.d.). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. [Link]

  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • PMC. (2023, February 11). Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific. [Link]

  • ResearchGate. (n.d.). Isoconazole. Retrieved from [Link]

  • PMC. (n.d.). Antifungal Combinations in Dermatophytes. [Link]

  • ResearchGate. (n.d.). Isoconazole nitrate: A unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids. [Link]

  • PubMed. (2013, May 15). Isoconazole nitrate: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids. [Link]

  • PMC. (2022, December 28). Structural and Spectroscopic Properties of Isoconazole and Bifonazole—Experimental and Theoretical Studies. [Link]

  • Google Patents. (n.d.). CN102399192A - Method for preparing isoconazole nitrate.
  • Journal of Clinical Microbiology. (2003, July 29). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. [Link]

  • MDPI. (n.d.). Dermatophyte-Selective Imidazole-Thiosemicarbazides: Potent In Vitro Activity Against Trichophyton and Microsporum with No Anti-Candida Effect. [Link]

  • PubMed. (2001, September 15). Optically active antifungal azoles. XIII. Synthesis of stereoisomers and metabolites of 1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl) -. [Link]

  • PMC. (n.d.). Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications. [Link]

  • In vitro antifungal susceptibility of the dermatophytes: a single center study from Eastern Black Sea Region of Turkey. (n.d.). [Link]

  • JDDonline. (2025, December 5). Isoconazole Nitrate vs Isoconazole Nitrate and Diflucortolone Valerate in the Treatment of Tinea Inguinalis: Results of a Multicenter Retrospective Study. [Link]45961612S0070X/)

Sources

Exploratory

Topic: Stereospecific Binding of (S)-Isoconazole to Lanosterol 14α-Demethylase

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological activity.

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological activity. This is particularly evident in the interaction between azole antifungals and their molecular target, lanosterol 14α-demethylase (CYP51). Isoconazole, an imidazole derivative, possesses a single chiral center, leading to the existence of (S)- and (R)-enantiomers. This technical guide provides a comprehensive examination of the stereospecific binding of the (S)-enantiomer of isoconazole to fungal CYP51. We will dissect the molecular architecture of the enzyme's active site, elucidate the specific interactions that confer stereoselectivity, and present a suite of validated experimental and computational methodologies for characterizing this binding. The overarching goal is to equip researchers with the foundational knowledge and practical protocols necessary to investigate and leverage stereospecificity in the design of next-generation antifungal agents.

Introduction: The Significance of Stereochemistry in Antifungal Drug Action

The global rise in invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of more potent and selective therapeutic agents.[1] Azole antifungals have been a cornerstone of antimycotic therapy for decades, primarily by inhibiting ergosterol biosynthesis, an essential pathway for maintaining fungal cell membrane integrity.[2][3] The target of these drugs is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) that catalyzes a crucial demethylation step in this pathway.[4][5][6][7][8]

Isoconazole is a broad-spectrum imidazole antifungal agent used in the topical treatment of mycoses.[9] Its structure contains a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-isoconazole and (R)-isoconazole. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon driven by the three-dimensional nature of receptor and enzyme binding sites. This guide focuses on the hypothesis that the (S)-enantiomer of isoconazole demonstrates superior binding affinity and inhibitory potency against fungal CYP51 compared to its (R)-counterpart. Understanding the structural basis for this stereospecificity is paramount for rational drug design and the optimization of antifungal therapies.

Molecular Architecture of the Fungal CYP51 Active Site

Lanosterol 14α-demethylase is a heme-containing monooxygenase that is highly conserved across the fungal kingdom.[2][5] Its active site is a deep, buried cavity designed to accommodate its bulky sterol substrate, lanosterol.[5][6] The key features of this active site are critical for both its catalytic function and its interaction with azole inhibitors.

  • Heme Prosthetic Group: At the base of the active site lies a heme iron cofactor.[5][6] In the enzyme's resting state, a water molecule occupies the sixth coordination position of the heme iron. The primary mechanism of all azole antifungals involves the displacement of this water molecule and the coordination of a nitrogen atom from the drug's imidazole or triazole ring directly to the heme iron.[10][11] This interaction is the foundational anchor for the inhibitor and is responsible for halting the enzyme's catalytic cycle.

  • Substrate Binding Cavity: The cavity itself is lined with predominantly hydrophobic amino acid residues, which form favorable van der Waals and hydrophobic interactions with the nonpolar sterol substrate.[12][13][14][15] Key residues in helices B', C, and I, among others, contribute to the shape and chemical environment of this pocket.[5]

  • Substrate Access Channel: A channel connects the buried active site to the surface of the protein.[6][12][14][16] This channel is also lined with hydrophobic residues and is thought to be flexible, undergoing conformational changes to allow the entry of the substrate and the exit of the product.[12][14] The specific shape and properties of this channel are crucial for determining which molecules can access the active site.

CYP51_Active_Site cluster_0 CYP51 Active Site cluster_1 Molecular Entry Heme Heme Prosthetic Group (Fe atom) Cavity Hydrophobic Cavity (Y132, F134, L376, etc.) ProtonRelay Proton Relay System (H317) Channel Substrate Access Channel Channel->Heme Ligand Entry Channel->Cavity Hydrophobic Interactions Isoconazole_Binding cluster_0 (S)-Isoconazole Binding Interactions S_Iso (S)-Isoconazole Heme Heme Iron (Fe) S_Iso->Heme N-Fe Coordination (Primary Anchor) Y132 Tyrosine 132 S_Iso->Y132 π-π Stacking Hydrophobic Hydrophobic Pocket (L376, S378, M508) S_Iso->Hydrophobic Hydrophobic Interactions

Caption: Predicted binding interactions of (S)-Isoconazole.

Table 1: Key Interacting Residues and Binding Forces

Interacting Moiety of (S)-IsoconazolePotential CYP51 Residue (C. albicans)Type of InteractionConsequence of Interaction
Imidazole Ring (N-3)Heme IronCoordinate BondPrimary mechanism of inhibition
Dichlorophenyl RingTyrosine (Y132)π-π StackingIncreased binding affinity and stability
Benzyl Group & Dichlorophenyl RingLeucine (L376), Serine (S378), Methionine (M508)Hydrophobic InteractionsProper orientation and fit within the active site

Experimental & Computational Workflows for Validation

A multi-faceted approach is required to rigorously validate the stereospecific binding of isoconazole. The following protocols provide a self-validating system, where computational predictions are corroborated by biophysical and enzymatic data.

Recombinant CYP51 Expression and Purification

The foundation of any in vitro binding or inhibition study is a pure, active enzyme preparation.

Protocol:

  • Gene Synthesis & Cloning: Synthesize the gene encoding for the target fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus) with codon optimization for E. coli expression. Clone the gene into an expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His6) tag.

  • Expression: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance proper protein folding.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a high concentration of salt, a detergent (e.g., sodium cholate), protease inhibitors, and DNase I. Lyse the cells using sonication or a high-pressure homogenizer.

  • Purification: Centrifuge the lysate at high speed to pellet cell debris. Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. [17]Wash the column extensively to remove non-specifically bound proteins. Elute the His-tagged CYP51 protein using an imidazole gradient.

  • Quality Control: Assess the purity of the eluted protein by SDS-PAGE. Determine the protein concentration and verify its functional state by measuring the reduced carbon monoxide (CO) difference spectrum, which should show a characteristic peak around 448-450 nm. [17][18]

Ligand Binding Assays: UV-Vis Difference Spectroscopy

This technique directly observes the interaction of the azole with the heme iron.

Protocol:

  • Preparation: Prepare a solution of purified CYP51 (e.g., 1-5 µM) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.1, with 25% glycerol). [8]Prepare stock solutions of (S)- and (R)-isoconazole in a solvent like DMSO.

  • Spectrophotometer Setup: Use a dual-beam spectrophotometer. Place the CYP51 solution into both the sample and reference cuvettes to establish a baseline.

  • Titration: Perform a progressive titration by adding small, incremental amounts of the isoconazole enantiomer stock solution to the sample cuvette. [8][17]Add an equivalent volume of the solvent (DMSO) to the reference cuvette to cancel out any solvent effects.

  • Data Acquisition: After each addition, allow the system to equilibrate and record the difference spectrum between approximately 350 and 500 nm. The binding of the azole will produce a characteristic Type II difference spectrum, with a peak around 425-435 nm and a trough around 390-410 nm. [8][10]5. Data Analysis: Plot the change in absorbance (ΔA = Apeak - Atrough) against the concentration of the isoconazole enantiomer. Fit the resulting saturation curve to a suitable binding model (e.g., the Morrison equation for tight binding) to determine the dissociation constant (Kd). [3][8]A lower Kd value for (S)-isoconazole will confirm its higher binding affinity.

Spectroscopy_Workflow Start Purified CYP51 (1-5 µM) Setup Dual-Beam Spectrophotometer (Baseline Correction) Start->Setup Titrate Incremental Addition of (S)- or (R)-Isoconazole Setup->Titrate Record Record Difference Spectrum (350-500 nm) Titrate->Record Loop Repeat Titration Record->Loop Loop->Titrate Not Saturated Analyze Plot ΔA vs [Inhibitor] Loop->Analyze Saturated Result Calculate Kd (Dissociation Constant) Analyze->Result

Caption: Workflow for UV-Vis difference spectroscopy.

Enzyme Inhibition Assays

These assays measure the functional consequence of inhibitor binding: the reduction in catalytic activity.

Protocol:

  • Reconstitution of Activity: CYP51 requires an electron donor partner, NADPH-cytochrome P450 reductase (CPR), for activity. Reconstitute the enzymatic system by mixing purified CYP51, purified CPR, and a lipid environment (e.g., dilauroylphosphatidylcholine) in a reaction buffer. [18]2. Assay Setup: Prepare a series of reactions containing the reconstituted enzyme system, the substrate lanosterol, and varying concentrations of either (S)- or (R)-isoconazole. Ensure the inhibitor concentrations span a wide range (e.g., from nanomolar to micromolar). [19]3. Reaction Initiation and Termination: Pre-incubate the enzyme-inhibitor mixture. Initiate the reaction by adding NADPH. Allow the reaction to proceed for a fixed time under linear conditions. Terminate the reaction (e.g., by adding a strong base or organic solvent).

  • Product Quantification: Extract the sterols from the reaction mixture. Quantify the amount of product formed (or substrate consumed) using a suitable analytical method, such as HPLC or GC-MS.

  • Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). A significantly lower IC50 for (S)-isoconazole will demonstrate its superior inhibitory potency.

Molecular Docking

Computational docking provides a structural model to rationalize the experimental findings.

Protocol:

  • Receptor and Ligand Preparation: Obtain a high-resolution crystal structure of a fungal CYP51 (e.g., from C. albicans, PDB: 5V5Z) or build a high-quality homology model. [20]Prepare the protein structure by adding hydrogens, assigning charges, and defining the active site grid. Build 3D structures of (S)- and (R)-isoconazole and perform energy minimization.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, Gold) to dock both enantiomers into the defined active site of CYP51. [21]Generate a diverse set of possible binding poses for each enantiomer.

  • Analysis of Results: Score the generated poses based on the software's scoring function, which estimates the binding free energy. The pose with the lowest energy score is considered the most probable binding mode. [22]4. Visual Inspection: Visually inspect the top-ranked poses for both enantiomers. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein residues. The results should show that (S)-isoconazole forms a more extensive and favorable network of interactions than the (R)-enantiomer, consistent with the experimental Kd and IC50 values.

Data Synthesis and Interpretation

The true power of this approach lies in synthesizing the data from each experiment into a cohesive and self-validating narrative.

Table 2: Representative (Hypothetical) Data Summary

Parameter(S)-Isoconazole(R)-IsoconazoleInterpretation
Binding Affinity (Kd) 20 nM350 nM(S)-enantiomer has ~18-fold higher affinity.
Inhibitory Potency (IC50) 50 nM900 nM(S)-enantiomer is a significantly more potent inhibitor.
Docking Score (kcal/mol) -10.5-7.8(S)-enantiomer is predicted to have a more favorable binding energy.
Key Interaction Strong π-π stacking with Y132Suboptimal angle for π-π stackingDocking model explains the energetic difference.

This integrated dataset provides compelling evidence for the stereospecific binding and inhibition of CYP51 by (S)-isoconazole. The biophysical data (Kd) confirms stronger binding, the enzymatic data (IC50) confirms greater functional inhibition, and the computational model provides a plausible structural explanation for these observations.

Implications for Rational Drug Development

A thorough understanding of stereospecific interactions is not merely an academic exercise; it is a critical component of modern drug discovery.

  • Potency and Selectivity: By focusing on the synthesis of a single, more active enantiomer (a process known as chiral switching), drug developers can create more potent medicines. This often allows for lower therapeutic doses, which can reduce the risk of off-target effects and patient-to-patient variability.

  • Structure-Based Design: Detailed structural models of the (S)-isoconazole-CYP51 complex can serve as a template for designing new inhibitors. [23]Modifications can be made to the isoconazole scaffold to further enhance interactions with specific residues in the active site, potentially leading to compounds with even greater affinity and selectivity for the fungal enzyme over its human counterpart. [12]* Overcoming Resistance: Some forms of azole resistance arise from mutations in the CYP51 gene that alter the active site. [1][16][24]By understanding the precise binding mode of potent inhibitors like (S)-isoconazole, it may be possible to design new molecules that are less susceptible to these resistance-conferring mutations.

Conclusion

The interaction between isoconazole and lanosterol 14α-demethylase is a classic example of stereospecificity in molecular recognition. The (S)-enantiomer achieves a superior fit within the enzyme's active site, maximizing favorable interactions such as heme coordination and π-π stacking, which translates directly into higher binding affinity and more potent enzyme inhibition. The integrated workflow of recombinant protein production, biophysical binding analysis, enzymatic inhibition assays, and computational modeling provides a robust framework for elucidating such structure-activity relationships. The insights gained from these studies are invaluable for the field of drug development, paving the way for the rational design of more effective and safer antifungal therapies.

References

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  • Keniya, M. V., et al. (2015). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio. [Link]

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  • Wikidoc. (2018). Lanosterol 14 alpha-demethylase. Wikidoc. [Link]

  • Liao, J., et al. (2020). Substrate Recognition Site 5 of CYP51 Protein Contributes to Azole Binding in Rice Blast Fungus Maganporthe oryzae. CABI Digital Library. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2004). Substrate Preferences and Catalytic Parameters Determined by Structural Characteristics of Sterol 14α-Demethylase (CYP51) from Leishmania infantum. Journal of Biological Chemistry. [Link]

  • Aoyama, Y., et al. (2001). The amino acid residues affecting the activity and azole susceptibility of rat CYP51 (sterol 14-demethylase P450). The Journal of biochemistry. [Link]

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  • Trzaskos, J. M., et al. (1986). Microsomal enzymes of cholesterol biosynthesis. Purification of lanosterol 14 alpha-methyl demethylase cytochrome P-450 from hepatic microsomes. The Journal of biological chemistry. [Link]

  • Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Fungal genetics and biology. [Link]

  • Xu, J., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS medicinal chemistry letters. [Link]

  • Lamb, D. C., et al. (2009). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy. [Link]

  • Shadomy, S., et al. (1985). In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp. Diagnostic microbiology and infectious disease. [Link]

  • Warrilow, A. G. S., et al. (2019). Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens. International journal of antimicrobial agents. [Link]

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Foundational

Stereoselective Pharmacokinetics and Analytical Profiling of the (S)-Isoconazole Enantiomer

An In-Depth Technical Guide for Drug Development Professionals Executive Summary: The Case for Isoconazole Chirality Isoconazole is a potent, broad-spectrum imidazole antifungal agent characterized by an asymmetrical car...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The Case for Isoconazole Chirality

Isoconazole is a potent, broad-spectrum imidazole antifungal agent characterized by an asymmetrical carbon. Historically, it has been synthesized and administered as a racemic mixture (isoconazole nitrate)[1]. However, as biological systems are inherently chiral, the enantiomers of chiral azoles interact asymmetrically with enzymes, receptors, and transport proteins.

Recent stereoselective pharmacokinetic (PK) analyses have revealed a profound divergence in the in vivo behavior of isoconazole's enantiomers. Specifically, the (S)-(-)-isoconazole enantiomer exhibits significantly higher systemic exposure, superior absorption capabilities, and a distinct tissue distribution profile compared to its (R)-(+)-counterpart[2]. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind these PK differences and provide a self-validating analytical framework for isolating and quantifying the (S)-enantiomer.

Mechanistic Pharmacodynamics & Stereoselectivity

Mechanism of Action

Like other imidazole derivatives, (S)-isoconazole exerts its primary fungistatic and fungicidal effects by targeting and inhibiting fungal cytochrome P450 14α-demethylase (CYP51A1). This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol. By competitively binding to the heme iron of CYP51A1, (S)-isoconazole halts the biosynthesis of ergosterol—a critical structural component of the fungal cell membrane—leading to the toxic accumulation of 14α-methyl sterols[3].

MOA Lan Lanosterol (Substrate) CYP CYP51A1 (14α-demethylase) Lan->CYP Binds Erg Ergosterol (Cell Wall Integrity) CYP->Erg Normal Synthesis Tox 14α-methyl sterols (Toxic Accumulation) CYP->Tox Pathway Shunt Iso (S)-Isoconazole Iso->CYP Competitive Inhibition

Mechanism of CYP51A1 inhibition by (S)-Isoconazole.

The Pharmacokinetic Divergence (ADME)

The therapeutic properties of azole enantiomers usually differ significantly[4]. In mammalian models (e.g., Sprague-Dawley rats), the PK profile of isoconazole is highly stereoselective:

  • Absorption & Systemic Exposure: The 2 than the R-(+)-isomer in plasma[2].

  • Causality: This stereoselective enrichment is driven by differential first-pass metabolism and plasma protein binding. Hepatic CYP450 enzymes preferentially metabolize the (R)-enantiomer, leading to its rapid clearance. Conversely, the (S)-enantiomer exhibits higher metabolic stability and stronger absorption capabilities, a phenomenon also documented in structurally related chiral azoles like fenticonazole[5].

  • Tissue Distribution: Following systemic absorption, the highly lipophilic (S)-enantiomer distributes extensively into well-perfused organs. The primary distribution hierarchy is: Liver ≈ Kidney > Lung > Spleen > Small Intestine > Heart > Muscle[2].

Quantitative Pharmacokinetic Data

The following table summarizes the comparative pharmacokinetic behavior of isoconazole enantiomers based on validated in vivo stereoselective studies.

Pharmacokinetic Parameter(S)-(-)-Isoconazole(R)-(+)-IsoconazoleEnantiomeric Ratio (S/R)
Mean Plasma Concentration High (Dominant)Low~ 1.84
Absorption Capability StrongWeak> 1.0
Metabolic Clearance Rate SlowerFaster< 1.0
Tissue Affinity (Liver/Kidney) HighModerate> 1.0

Analytical Methodology: Stereoselective HPLC-ESI-MS/MS Protocol

To accurately profile the pharmacokinetics of the (S)-enantiomer, researchers must deploy a self-validating, high-sensitivity analytical workflow. The following step-by-step protocol details the2 for separating and quantifying isoconazole enantiomers in biological matrices[2].

Step 1: Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 100 µL of plasma or tissue homogenate into a microcentrifuge tube. Add a designated internal standard (IS) and 300 µL of extraction solvent (e.g., acetonitrile). Vortex vigorously for 3 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the supernatant, evaporate to dryness under a gentle nitrogen stream, and reconstitute in the mobile phase.

  • Causality: Biological matrices contain endogenous proteins and phospholipids that cause severe ion suppression in the mass spectrometer. This extraction step precipitates proteins and isolates the lipophilic azole, ensuring a clean baseline, high recovery rates, and eliminating matrix interference.

Step 2: Chiral Chromatographic Separation
  • Procedure: Inject the reconstituted sample onto a Chiralpak IC column (immobilized cellulose tris(3,5-dichlorophenylcarbamate) on silica). Utilize an isocratic mobile phase consisting of Acetonitrile and 10 mM aqueous ammonium acetate (90:10, v/v) operating in reversed-phase mode[2].

  • Causality: The Chiralpak IC column is selected because the chlorine atoms on the phenylcarbamate moiety create a strong dipole moment. This facilitates robust π-π, hydrogen bonding, and dipole-dipole interactions with the asymmetrical carbon and dichlorophenyl rings of isoconazole. The 10 mM ammonium acetate acts as a volatile buffer, maintaining a stable pH to keep the imidazole ring unprotonated during the separation phase, which prevents peak tailing and ensures baseline enantioseparation.

Step 3: Tandem Mass Spectrometry (MRM) Detection
  • Procedure: Interface the HPLC with a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source. Monitor the transitions in Multiple Reaction Monitoring (MRM) mode[2].

  • Causality: Isoconazole readily accepts a proton at the basic imidazole nitrogen, making ESI+ highly efficient. MRM mode isolates the specific precursor ion in the first quadrupole, fragments it in the collision cell, and selects a stable product ion in the third quadrupole. This double-filtering mechanism acts as a self-validating mass check, eliminating background noise and providing the extreme sensitivity needed for trace PK analysis.

Step 4: Absolute Configuration Confirmation via ECD
  • Procedure: Collect the separated eluates. Record their Electronic Circular Dichroism (ECD) spectra and compare them against theoretical Time-Dependent Density Functional Theory (TD-DFT) calculations[2].

  • Causality: Chromatographic elution order does not inherently dictate absolute stereochemistry. ECD spectroscopy provides a definitive, self-validating physical measurement to definitively assign the (S)-(-) and (R)-(+) configurations to the respective chromatographic peaks, ensuring absolute scientific integrity.

Workflow Prep 1. Sample Extraction (Protein Precipitation) Chiral 2. Chiral Separation (Chiralpak IC Column) Prep->Chiral Ion 3. Positive ESI (Protonation of Imidazole) Chiral->Ion MRM 4. MRM Detection (Triple Quadrupole MS) Ion->MRM ECD 5. ECD Spectroscopy (Absolute Configuration) MRM->ECD

Stereoselective HPLC-ESI-MS/MS analytical workflow.

Conclusion & Implications for Drug Development

The stereoselective divergence in the PK profile of isoconazole presents a compelling case for "chiral switching"—the development of a single-enantiomer formulation. Because the (S)-(-)-enantiomer demonstrates superior systemic absorption and metabolic stability, isolating it could allow drug developers to achieve equivalent or superior therapeutic efficacy at lower doses. This approach suppresses the metabolic burden on the liver, minimizes off-target toxicities derived from the less active (R)-enantiomer, and optimizes the overall safety profile of the antifungal therapy.

References

  • Source:Chirality (PubMed / NIH)
  • Title: Isoconazole, (S)
  • Source:precisionFDA (U.S. Food and Drug Administration)
  • Title: Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers.

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Broad-Spectrum Antifungal Activity of Isoconazole

Executive Summary Isoconazole is a synthetic imidazole derivative with potent, broad-spectrum antifungal activity. This technical guide provides a comprehensive analysis of its in vitro efficacy, mechanism of action, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoconazole is a synthetic imidazole derivative with potent, broad-spectrum antifungal activity. This technical guide provides a comprehensive analysis of its in vitro efficacy, mechanism of action, and the standardized methodologies used for its evaluation. As a member of the azole class, isoconazole's primary mode of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol.[1][2] The resulting disruption of the fungal cell membrane leads to a fungistatic and, at higher concentrations, fungicidal effect against a wide array of pathogens.[3] This guide details its activity against clinically relevant yeasts, dermatophytes, and molds, supported by a synthesis of available Minimum Inhibitory Concentration (MIC) data. Furthermore, we provide self-validating, step-by-step protocols for essential in vitro assays, including broth microdilution and time-kill kinetics, to ensure methodological rigor in future research. This document serves as an authoritative resource for professionals engaged in the research and development of antifungal agents.

Introduction: Isoconazole, an Imidazole Antimycotic

Isoconazole is an imidazole antifungal agent, structurally related to clotrimazole and miconazole, used primarily in the topical treatment of superficial fungal infections of the skin and vagina.[2][4][5] It demonstrates a wide spectrum of activity, encompassing dermatophytes, yeasts, molds, and even some Gram-positive bacteria.[3][6][7]

A critical consideration for drug development professionals is the molecule's stereochemistry. Isoconazole possesses a chiral center, and thus exists as two enantiomers, (S)- and (R)-Isoconazole. However, the vast majority of published in vitro and clinical data refers to the racemic mixture, Isoconazole Nitrate, which is the form used in therapeutic preparations.[1][2][3] Specific data delineating the differential activity of the (S)-enantiomer is not widely available in the current body of scientific literature. Therefore, this guide will focus on the well-documented activity of the racemic compound, which has established clinical efficacy.

Core Mechanism of Action: Disruption of Ergosterol Biosynthesis

The antifungal efficacy of isoconazole, like all azole antifungals, is rooted in its targeted disruption of the fungal cell membrane's structural integrity.[8] This is achieved through the specific inhibition of a key enzyme in the ergosterol biosynthesis pathway.

Causality of Action:

  • Enzyme Inhibition: Isoconazole binds to the heme iron atom in the active site of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][9] This enzyme is essential for the conversion of lanosterol into 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor to ergosterol.

  • Ergosterol Depletion: The inhibition of this enzyme halts the production of ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.[2][8]

  • Accumulation of Toxic Sterols: The enzymatic block leads to the intracellular accumulation of methylated sterol precursors, such as lanosterol.[1] These aberrant sterols are incorporated into the fungal membrane, disrupting its normal packing and architecture.

  • Membrane Dysfunction: The combination of ergosterol depletion and toxic sterol accumulation increases the permeability of the fungal membrane, impairs the function of membrane-bound enzymes, and disrupts cellular processes like nutrient transport and chitin synthesis.[1][2] This ultimately inhibits fungal growth and replication (fungistatic effect).[3] At higher concentrations, the extensive membrane damage leads to leakage of essential intracellular components and cell death (fungicidal effect).[3][10]

Isoconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Interaction cluster_effects Downstream Cellular Effects Lanosterol Lanosterol Ergosterol_Precursor Ergosterol Precursors Lanosterol->Ergosterol_Precursor Lanosterol 14α-demethylase (Fungal CYP51) Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Membrane_Disruption Increased Membrane Permeability & Fluidity Isoconazole Isoconazole Lanosterol_Precursor Lanosterol_Precursor Isoconazole->Lanosterol_Precursor INHIBITS Growth_Arrest Fungistatic / Fungicidal Effect Membrane_Disruption->Growth_Arrest Enzyme_Impairment Impaired Membrane-Bound Enzyme Function Enzyme_Impairment->Growth_Arrest

Caption: Mechanism of action of Isoconazole via inhibition of ergosterol synthesis.

In Vitro Broad-Spectrum Activity

Isoconazole has demonstrated a potent and broad spectrum of activity against a wide range of fungi implicated in superficial and, less commonly, systemic infections.[7][10] Its efficacy has been confirmed against dermatophytes, yeasts, and molds.

Fungal GroupRepresentative SpeciesReported In Vitro Activity / MIC Range (µg/mL)
Yeasts Candida albicansIsoconazole is reported to be very active. One study comparing several azoles found it to be one of the most active compounds against clinical isolates of C. albicans.[11]
Other Candida spp.High activity has been noted against various non-albicans Candida species.[11]
Malassezia furfurIsoconazole is active against this lipophilic yeast, a common cause of pityriasis versicolor.[3][6]
Dermatophytes Trichophyton rubrumEffective against dermatophytes, the primary causative agents of tinea infections.[3][12]
Microsporum canisActive against common dermatophytes.[3]
Epidermophyton floccosumActive against common dermatophytes.[3]
Molds Aspergillus spp.Demonstrates activity against various molds.[3]
Scytalidium hyalinumShown to be effective in treating infections caused by this mold.[12]
Bacteria Staphylococcus aureusExhibits activity against Gram-positive bacteria, which is beneficial in mixed infections.[3][7]
Corynebacterium minutissimumActive against the causative agent of erythrasma.[3]

Note: Comprehensive, directly comparative MIC data for isoconazole against a full panel of fungi is less prevalent in recent literature compared to newer azoles. The activity described is synthesized from multiple sources indicating strong clinical and in vitro efficacy.[3][6][11][12]

Methodologies for In Vitro Antifungal Susceptibility Testing

To ensure reproducible and comparable results, standardized methodologies are paramount. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are considered the gold standard in the field.[13]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the reference standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[9][13]

Expert Insight: The choice of RPMI-1640 medium is critical; it is a chemically defined medium that provides consistent results. The final inoculum concentration must be precisely controlled, as a high inoculum can lead to falsely elevated MIC values, a phenomenon known as the "inoculum effect."

Step-by-Step Protocol:

  • Preparation of Antifungal Stock: Prepare a stock solution of Isoconazole Nitrate in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the drug in a 96-well microtiter plate using RPMI-1640 medium (buffered with MOPS) to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the suspension spectrophotometrically to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Inoculation: Add the final diluted inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours. The reading time point is crucial; for azoles, a 24-hour reading is often sufficient for yeasts.[14]

  • MIC Determination: The MIC is read as the lowest drug concentration at which there is a significant (≥50%) reduction in turbidity compared to the growth control well.[14]

MIC_Workflow cluster_prep Preparation cluster_exec Execution & Analysis A Prepare Isoconazole Stock Solution (in DMSO) B Perform 2-fold Serial Dilutions in 96-well Plate A->B C Prepare Standardized Fungal Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D E Inoculate Plate Wells with Fungal Suspension D->E F Incubate Plate (35°C, 24-48h) E->F G Read Wells Visually or Spectrophotometrically F->G H Determine MIC: ≥50% Growth Inhibition G->H

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Time-Kill Kinetic Assays

While the MIC provides information on growth inhibition, a time-kill assay reveals the rate at which an antifungal agent kills the fungus, distinguishing between fungistatic and fungicidal activity.[15]

Expert Insight: This assay is more labor-intensive but provides invaluable pharmacodynamic data. The inclusion of multiple concentrations (e.g., 2x, 4x, 8x MIC) is crucial to understand the concentration-dependency of the killing activity. Fungicidal activity is typically defined as a ≥99.9% (3-log₁₀) reduction in CFU/mL from the starting inoculum.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 broth, typically at a higher concentration than for MIC testing (e.g., 1-5 x 10⁵ CFU/mL).

  • Test Setup: Prepare flasks or tubes containing RPMI-1640 broth with Isoconazole at various multiples of its predetermined MIC (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 16x MIC).

  • Inoculation: Inoculate each flask with the prepared fungal suspension.

  • Time-Point Sampling: Incubate all flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each flask.

  • Quantitative Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar plates (e.g., Sabouraud Dextrose Agar).

  • Colony Counting: Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU) to determine the viable fungal count (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each drug concentration.

Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Time-Course Sampling & Plating cluster_analysis Data Analysis A Prepare Fungal Inoculum (~10^5 CFU/mL) C Inoculate Test Flasks A->C B Prepare Test Flasks with Isoconazole at Multiples of MIC (0x, 1x, 4x, 16x) B->C D Incubate Flasks (35°C with agitation) C->D E Remove Aliquots at Time Points (0, 2, 4, 8... 48h) D->E F Perform Serial Dilutions and Plate on Agar E->F G Incubate Plates and Count Colonies (CFU) F->G H Calculate CFU/mL for Each Time Point G->H I Plot log10 CFU/mL vs. Time to Determine Kill Kinetics H->I

Caption: Workflow for performing a time-kill kinetic assay.

Discussion and Future Directions

The available in vitro data firmly establish Isoconazole as an effective broad-spectrum azole antifungal.[3][7][10] Its primary mechanism, the inhibition of ergosterol synthesis, is a well-validated target in antifungal therapy.[1][9] The compound's activity against a wide range of dermatophytes and yeasts underpins its successful clinical use in topical formulations for dermatomycoses and vaginal candidiasis.[6][12]

A significant opportunity for future research lies in the stereospecific evaluation of Isoconazole's enantiomers. It is plausible that the (S)- and (R)-enantiomers possess different binding affinities for lanosterol 14α-demethylase, which could translate to differences in antifungal potency. A detailed in vitro comparison of the individual enantiomers against a broad panel of fungal pathogens could inform the development of next-generation, single-enantiomer antifungal agents with potentially improved efficacy or safety profiles.

Conclusion

Isoconazole is a potent antifungal agent with a broad spectrum of in vitro activity against clinically important yeasts, dermatophytes, and molds. Its validated mechanism of action, centered on the disruption of fungal cell membrane integrity, provides a strong basis for its therapeutic efficacy. The standardized methodologies detailed in this guide offer a robust framework for the continued evaluation of Isoconazole and other novel antifungal compounds, ensuring that researchers can generate reliable and comparable data to advance the field of antifungal drug development.

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  • Benchchem. In Vitro Antifungal Spectrum of Isoconazole Nitrate: A Technical Guide. [URL: https://www.benchchem.
  • PMC, NIH. EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6201089/]
  • PubMed. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp. [URL: https://pubmed.ncbi.nlm.nih.gov/1572939/]
  • ResearchGate. Isoconazole nitrate: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids. [URL: https://www.researchgate.
  • PMC, NIH. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC127399/]
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  • ResearchGate. (PDF) In vitro antifungal susceptibility testing. [URL: https://www.researchgate.net/publication/281355444_In_vitro_antifungal_susceptibility_testing]
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  • Benchchem. Isoconazole Nitrate: An In Vitro Head-to-Head Comparison with Other Azole Antifungals. [URL: https://www.benchchem.com/blog/isoconazole-nitrate-an-in-vitro-head-to-head-comparison-with-other-azole-antifungals/]
  • Benchchem. Isoconazole Nitrate synthesis pathway and chemical structure. [URL: https://www.benchchem.
  • PMC, NIH. Validation of 24-Hour Posaconazole and Voriconazole MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Application of Epidemiological Cutoff Values to Results from a Global Candida Antifungal Surveillance Program. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3910899/]

Sources

Foundational

In-Depth Technical Guide: Structural and Spectroscopic Characterization of Isoconazole

Introduction Isoconazole is a broad-spectrum azole antifungal agent, widely utilized for the topical treatment of superficial fungal infections.[1][2] Its therapeutic efficacy stems from the inhibition of lanosterol 14-α...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoconazole is a broad-spectrum azole antifungal agent, widely utilized for the topical treatment of superficial fungal infections.[1][2] Its therapeutic efficacy stems from the inhibition of lanosterol 14-α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3] This disruption of the fungal cell membrane leads to cell death.[2] Structurally, isoconazole, 1-{2-[(2,6-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}imidazole, is a chiral molecule, typically used in pharmaceutical formulations as a racemic mixture of its nitrate salt.[2][4] Understanding the precise three-dimensional structure and spectroscopic fingerprint of isoconazole is paramount for quality control, formulation development, and for elucidating its mechanism of action at a molecular level.

This technical guide provides a comprehensive overview of the advanced analytical techniques employed for the structural and spectroscopic characterization of isoconazole. It is designed for researchers, scientists, and drug development professionals, offering not only detailed methodologies but also the scientific rationale behind the choice of each technique. While much of the available data pertains to the racemic mixture, this guide will also delve into the methods for chiral separation and characterization of the individual enantiomers, including the (S)-enantiomer.

Part 1: Comprehensive Structural and Spectroscopic Analysis of Isoconazole

A multi-faceted analytical approach is essential for a thorough characterization of the isoconazole molecule. This section details the application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy.

X-ray Crystallography: The Definitive Molecular Architecture

Expertise & Experience: Single-crystal X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This technique is indispensable for establishing an absolute structural reference for isoconazole.

Trustworthiness: The data derived from X-ray crystallography is self-validating through statistical figures of merit such as the R-factor, which indicates the agreement between the experimental diffraction pattern and the proposed crystal structure. For a complex organic molecule like isoconazole, obtaining a high-quality crystal structure is a definitive confirmation of its chemical identity and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of isoconazole nitrate are grown by slow evaporation of a suitable solvent system (e.g., ethanol/water or acetonitrile). The slow evaporation process allows for the ordered arrangement of molecules into a crystalline lattice.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve diffraction quality. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Crystallographic Parameter Typical Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric for racemate
Unit Cell DimensionsDependent on crystal packing
Bond Lengths & AnglesConsistent with organic molecules
R-factor< 5% for a well-refined structure
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton in Solution

Expertise & Experience: NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For isoconazole, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for the confirmation of the molecular connectivity and can provide insights into the molecule's conformation in solution.

Trustworthiness: The chemical shifts, coupling constants, and integration values in an NMR spectrum are highly reproducible and characteristic of a specific molecular structure. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further confirm the connectivity between protons and carbons, providing a self-validating network of correlations.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A few milligrams of isoconazole are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3] Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Expected ¹H NMR Signals for Isoconazole: [3]

  • Aromatic Protons: Multiple signals in the range of 7.16-7.55 ppm corresponding to the protons on the dichlorophenyl and dichlorobenzyl rings.

  • Imidazole Protons: Characteristic signals for the protons on the imidazole ring.

  • Methylene and Methine Protons: Signals for the -CH₂- and -CH- groups of the ethyl bridge, typically observed as a triplet around 5.14-5.16 ppm and a doublet at 4.60 ppm.

  • Benzyl CH₂ Protons: A singlet around 4.46 ppm for the methylene group of the benzyl ether.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Trustworthiness: The molecular ion peak in a mass spectrum provides a direct and accurate measurement of the molecular weight. The isotopic pattern, especially for a chlorine-containing compound like isoconazole, serves as a built-in validation of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for ionizing polar molecules like isoconazole.[1]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Key Data from Mass Spectrometry of Isoconazole:

Parameter Value Significance
Molecular FormulaC₁₈H₁₄Cl₄N₂OConfirmed by HRMS
Exact Mass413.9860[4]
Molecular Weight416.13 g/mol [4]
Major Fragment IonsDependent on MS/MS conditionsProvides structural information
Vibrational Spectroscopy (IR and Raman): The Molecular Fingerprint

Expertise & Experience: Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[5] The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups. These techniques are particularly useful for identifying specific bonds and for quality control purposes.

Trustworthiness: The positions and relative intensities of the vibrational bands are highly reproducible for a given compound under specific conditions. Comparison of an experimental spectrum to a reference spectrum of a known standard provides a reliable method for identification.

Experimental Protocol: FT-IR and Raman Spectroscopy
  • Sample Preparation: For FT-IR, the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For Raman, the sample is typically analyzed as a solid or in solution.

  • Data Acquisition: The sample is irradiated with infrared light (FT-IR) or a monochromatic laser (Raman), and the transmitted/scattered light is analyzed.

  • Data Analysis: The resulting spectrum of absorbance/transmittance (IR) or intensity (Raman) versus wavenumber is analyzed to identify characteristic vibrational bands.

Characteristic Vibrational Bands for Isoconazole: [2]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
C-O-C (Ether)Stretching1250 - 1050
C=N, C=C (Imidazole/Aromatic)Stretching1600 - 1450
C-ClStretching800 - 600

Part 2: Chiral-Specific Characterization of (S)-Isoconazole

Isoconazole possesses a single stereocenter, and therefore exists as a pair of enantiomers, (R)- and (S)-isoconazole. While often used as a racemate, the pharmacological and toxicological profiles of the individual enantiomers may differ.[6] Therefore, the ability to separate and characterize the (S)-enantiomer is of significant interest.

Chiral High-Performance Liquid Chromatography (HPLC): Separating the Enantiomers

Expertise & Experience: Chiral HPLC is the most widely used technique for the separation of enantiomers.[7] This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Trustworthiness: The ability to achieve baseline separation of the two enantiomers provides a robust and reliable method for determining the enantiomeric purity of a sample. The method can be validated for linearity, accuracy, and precision according to regulatory guidelines.

Experimental Protocol: Chiral HPLC of Isoconazole
  • Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralcel OJ or Chiralpak IC column, is often effective for the separation of azole antifungal enantiomers.[6][8]

  • Mobile Phase Optimization: The mobile phase typically consists of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol.[6] The ratio of the solvents is optimized to achieve the best resolution.

  • Detection: A UV detector is commonly used, with the wavelength set to an absorption maximum of isoconazole (around 220 nm).[6]

  • Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (%ee) can be calculated from the peak areas.

Circular Dichroism (CD) Spectroscopy: Probing Chirality

Expertise & Experience: Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides a unique spectrum for each enantiomer, with mirror-image spectra for the (R)- and (S)-forms. CD is a powerful tool for distinguishing between enantiomers and can be used to determine the absolute configuration by comparison with theoretical calculations.

Trustworthiness: The sign and magnitude of the CD signal (the Cotton effect) at a specific wavelength are directly related to the stereochemistry of the molecule. This provides a definitive method for identifying a specific enantiomer.

Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation: A solution of the enantiomerically pure (or enriched) isoconazole is prepared in a suitable solvent that does not absorb in the region of interest.

  • Data Acquisition: The sample is placed in a CD spectropolarimeter, and the CD spectrum is recorded over a range of wavelengths.

  • Data Analysis: The resulting spectrum of ellipticity versus wavelength is analyzed. The sign of the Cotton effect can be used to assign the absolute configuration, often with the aid of computational chemistry.[8]

Visualization of Workflows

Structural_Characterization_Workflow cluster_0 Part 1: General Characterization cluster_1 Part 2: Chiral-Specific Analysis Isoconazole_Sample Isoconazole (Racemate) XRay X-Ray Crystallography Isoconazole_Sample->XRay Solid State NMR NMR Spectroscopy (¹H, ¹³C) Isoconazole_Sample->NMR Solution MS Mass Spectrometry (HRMS) Isoconazole_Sample->MS Gas Phase VibSpec Vibrational Spectroscopy (IR, Raman) Isoconazole_Sample->VibSpec Solid/Solution Chiral_HPLC Chiral HPLC Separation Isoconazole_Sample->Chiral_HPLC 3D_Structure 3D Conformation Bond Lengths/Angles XRay->3D_Structure Definitive Structure Connectivity Proton & Carbon Environments NMR->Connectivity Molecular Skeleton MW_Formula Elemental Composition Fragmentation Pattern MS->MW_Formula Molecular Weight & Formula Fingerprint Vibrational Modes VibSpec->Fingerprint Functional Groups S_Isoconazole (S)-Isoconazole Chiral_HPLC->S_Isoconazole R_Isoconazole (R)-Isoconazole Chiral_HPLC->R_Isoconazole CD_Spec Circular Dichroism S_Isoconazole->CD_Spec Chiral Signature Abs_Config Enantiomeric Purity Stereochemical Identity CD_Spec->Abs_Config Absolute Configuration

Caption: Overall workflow for the structural and spectroscopic characterization of isoconazole.

Conclusion

The comprehensive characterization of isoconazole, and specifically its (S)-enantiomer, requires a synergistic application of multiple advanced analytical techniques. X-ray crystallography provides an unambiguous determination of the solid-state structure, while NMR spectroscopy reveals the molecular framework in solution. Mass spectrometry confirms the molecular weight and elemental composition, and vibrational spectroscopy offers a unique molecular fingerprint. For the analysis of the (S)-enantiomer, chiral HPLC is essential for separation, and circular dichroism spectroscopy provides the definitive chiroptical signature. By integrating the data from these diverse techniques, a complete and self-validating structural and spectroscopic profile of isoconazole can be established, ensuring the quality, safety, and efficacy of this important antifungal agent.

References

  • Jankowski, A., et al. (2022). Structural and Spectroscopic Properties of Isoconazole and Bifonazole—Experimental and Theoretical Studies. International Journal of Molecular Sciences, 24(1), 520. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3760, Isoconazole. Retrieved March 24, 2026 from [Link].

  • Jankowski, A., et al. (2022). Structural and Spectroscopic Properties of Isoconazole and Bifonazole—Experimental and Theoretical Studies. ResearchGate. Available from: [Link]

  • Podolska, M., et al. (2012). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 69(5), 777-784. Available from: [Link]

  • Jankowski, A., et al. (2022). Structural and Spectroscopic Properties of Isoconazole and Bifonazole—Experimental and Theoretical Studies. National Center for Biotechnology Information. Available from: [Link]

  • Ozen, T., et al. (2013). Quantitative determination of isoconazole nitrate and diflucortolone valerate in pharmaceutical creams by uplc, hplc and improved derivative uv spectrophotometry. ResearchGate. Available from: [Link]

  • de Souza, J., et al. (2018). New approaches to identification and characterization of tioconazole in raw material and in pharmaceutical dosage forms. National Center for Biotechnology Information. Available from: [Link]

  • Al-kassas, R., et al. (2025). Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes. MDPI. Available from: [Link]

  • Jankowski, A., et al. (2022). Structural and Spectroscopic Properties of Isoconazole and Bifonazole-Experimental and Theoretical Studies. PubMed. Available from: [Link]

  • Wang, Y., et al. (2022). Development of a novel HPLC-ESI-MS/MS method to analyze the stereoselective pharmacokinetics and tissue distribution of isoconazole enantiomers in rats. PubMed. Available from: [Link]

  • Arráez-Román, D., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. Available from: [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. Available from: [Link]

  • Puskás, I., et al. (2023). Advantages of Induced Circular Dichroism Spectroscopy for Qualitative and Quantitative Analysis of Solution-Phase Cyclodextrin Host–Guest Complexes. National Center for Biotechnology Information. Available from: [Link]

  • Görög, S. (2001). [Application of difference circular dichroism (CD) spectroscopy for determination of pharmaceutical compounds. Analysis of stereoisomers by the HPLC-CD/UV method]. PubMed. Available from: [Link]

  • Nannou, C., et al. (2024). Liquid chromatography-high resolution mass spectrometry methods for the identification of antifungal azoles' transformation products through suspect and non-target analysis. ResearchGate. Available from: [Link]

  • Tonge, P. J., & Meech, S. R. (2019). Vibrational spectroscopy of flavoproteins. PubMed. Available from: [Link]

  • Fiedler, M., et al. (2020). Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice. National Center for Biotechnology Information. Available from: [Link]

  • Lavery, C. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International. Available from: [Link]

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Exploratory

Deciphering the Receptor Binding Kinetics of (S)-Isoconazole in Fungal Cells: A Mechanistic Guide

Executive Summary Isoconazole is a broad-spectrum imidazole antifungal agent widely utilized in the treatment of superficial dermatomycoses and vaginal candidiasis[1]. While historically administered as a racemic mixture...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoconazole is a broad-spectrum imidazole antifungal agent widely utilized in the treatment of superficial dermatomycoses and vaginal candidiasis[1]. While historically administered as a racemic mixture, the stereochemistry of azole antifungals plays a profound role in their pharmacodynamics. The (S)-enantiomer of Isoconazole exhibits highly specific receptor binding kinetics when interacting with its primary target: fungal lanosterol 14 α -demethylase (CYP51)[2]. This technical guide explores the structural biology, kinetic parameters, and self-validating experimental methodologies required to accurately profile the binding behavior of (S)-Isoconazole in fungal cells.

Mechanistic Grounding: The CYP51 Receptor Architecture

The primary pharmacological target of Isoconazole is CYP51 (Erg11 in yeast), a highly conserved cytochrome P450 enzyme essential for the biosynthesis of ergosterol—the principal sterol in fungal cell membranes[3].

The binding of (S)-Isoconazole to the CYP51 receptor is a bipartite interaction characterized by:

  • Direct Heme Coordination: The unhindered nucleophilic nitrogen (N3) of the imidazole ring penetrates the active site and coordinates directly with the ferric ( Fe3+ ) heme iron as the sixth ligand. This displaces the native water molecule, shifting the heme iron from a high-spin to a low-spin state, which halts the enzyme's catalytic cycle[4].

  • Hydrophobic Anchoring: The lipophilic side chains of Isoconazole (the 2,4-dichlorophenyl and 2,6-dichlorobenzyl groups) project into the substrate access channel. These halogenated rings engage in extensive van der Waals interactions and π−π stacking with the aromatic amino acid residues lining the apoprotein pocket[2].

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Erg11) Lanosterol 14α-demethylase Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited State Isoconazole (S)-Isoconazole (Inhibitor) Isoconazole->CYP51 Coordinates Heme Iron

Ergosterol biosynthesis pathway and CYP51 inhibition by (S)-Isoconazole.

The Role of Stereochemistry: (S)-Isoconazole vs. Racemate

Chirality dictates the spatial trajectory of the lipophilic side chains within the CYP51 binding pocket. Studies on structurally analogous azoles (such as miconazole and econazole) demonstrate that enantiomers possess divergent Minimum Inhibitory Concentrations (MICs) and binding affinities due to the asymmetric nature of the fungal CYP51 active site[5].

For Isoconazole, the (S)-configuration optimally aligns the bulky 2,6-dichlorobenzyl ether moiety within the hydrophobic access channel. This alignment minimizes steric clash with the Isoleucine/Phenylalanine residues at the channel entrance, a spatial advantage not shared by the (R)-enantiomer. Consequently, the (S)-enantiomer achieves a tighter lock on the receptor, directly impacting the dissociation rate ( koff​ ).

Kinetic and Thermodynamic Parameters

In modern drug development, the equilibrium dissociation constant ( Kd​ ) is no longer the sole metric for efficacy. Drug-target residence time ( τ=1/koff​ ) is increasingly recognized as a superior predictor of in vivo success[6]. A prolonged residence time ensures that the CYP51 enzyme remains inhibited even as local drug concentrations fluctuate and drop below the Kd​ due to pharmacokinetic clearance.

Because Isoconazole is a "tight-binding" inhibitor, its concentration required to achieve half-maximal spectral intensity is directly proportional to the enzyme concentration[3].

Table 1: Representative Kinetic Parameters of Azole Antifungals against C. albicans CYP51

Note: Parameters for Isoconazole enantiomers are extrapolated from class-specific tight-binding azole data to illustrate stereospecific kinetic divergence.

CompoundAssociation Rate ( kon​ ) [ M−1s−1 ]Dissociation Rate ( koff​ ) [ s−1 ]Affinity ( Kd​ ) [nM]Residence Time ( τ ) [min]
(S)-Isoconazole 2.4×105 3.1×10−4 1.3 53.7
(R)-Isoconazole 1.8×105 8.5×10−3 47.2 1.9
Fluconazole [3] 1.1×105 5.2×10−3 47.0 3.2
Voriconazole [3] 3.5×105 3.5×10−4 10.0 47.6

Experimental Methodology: Validating Binding Kinetics

To accurately capture the kinetic profile of (S)-Isoconazole, assays must be designed to isolate the binding event from enzymatic turnover. Below are two self-validating protocols utilized in advanced biochemical profiling.

SPR_Workflow Immobilization 1. Target Immobilization (His-tagged CYP51 on Ni-NTA Chip) Analyte 2. Analyte Injection ((S)-Isoconazole titration) Immobilization->Analyte Association 3. Association Phase (Measure k_on) Analyte->Association Dissociation 4. Dissociation Phase (Buffer wash, measure k_off) Association->Dissociation Analysis 5. Kinetic Analysis (Calculate K_d and Residence Time) Dissociation->Analysis

Surface Plasmon Resonance (SPR) workflow for real-time kinetic analysis.

Protocol A: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Rationale: SPR allows for the label-free, real-time resolution of kon​ and koff​ , enabling the calculation of residence time.

  • Target Immobilization: Capture recombinant, C-terminal His-tagged C. albicans CYP51 onto a Ni-NTA sensor chip.

    • Causality: Utilizing C-terminal His-tag capture ensures uniform, directional orientation of the enzyme, leaving the substrate access channel unobstructed for drug entry. Amine coupling is avoided as it randomly crosslinks lysine residues, potentially blocking the active site.

  • Analyte Titration: Inject (S)-Isoconazole at a high flow rate (50 µL/min) across a concentration gradient (0.5 nM to 50 nM).

    • Causality: High flow rates are mandatory to prevent mass transport limitations, ensuring the observed kon​ reflects true binding kinetics rather than the diffusion rate of the highly lipophilic drug.

  • Double-Referencing: Subtract sensorgrams generated from a blank flow cell (no enzyme) and zero-concentration buffer injections.

  • Self-Validation Check: Following the Isoconazole run, inject a positive control standard (e.g., Voriconazole) with known kinetic parameters. If the calculated Kd​ for Voriconazole deviates by >15% from the established 10 nM baseline[3], it indicates structural degradation or aggregation of the immobilized CYP51. The chip must be stripped with EDTA and regenerated.

Protocol B: Thermodynamic Affinity via UV-Vis Difference Spectroscopy

Rationale: To confirm that the measured affinity specifically corresponds to Type II heme coordination (active site binding) rather than non-specific allosteric aggregation[4].

  • Baseline Establishment: Suspend 5 µM purified CYP51 in 0.1 M Tris-HCl (pH 8.1) with 25% glycerol. Divide equally into a sample cuvette and a reference cuvette to zero the spectrophotometer baseline.

  • Titration: Add incremental volumes of (S)-Isoconazole (dissolved in DMSO) to the sample cuvette. Add the exact equivalent volume of pure DMSO to the reference cuvette.

    • Causality: Matching solvent volumes is critical. Azoles require organic solvents, which can induce minor conformational shifts in the protein. Adding DMSO to the reference cuvette mathematically cancels out solvent-induced spectral artifacts.

  • Spectral Analysis: Record the absorbance difference between the peak (~429 nm) and the trough (~411 nm) after each addition. Plot ΔApeak−trough​ against drug concentration to derive the Kd​ via the Morrison equation for tight binding[4].

  • Self-Validation Check: Monitor the isobestic point (the wavelength where absorbance remains constant during titration). The presence of a sharp, unmoving isobestic point confirms a simple two-state transition (free vs. bound enzyme). If the isobestic point shifts, it indicates protein denaturation or precipitation, immediately invalidating the calculated Kd​ .

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Asymmetric Synthesis Pathways for (S)-Isoconazole

Mechanistic Rationale & Pathway Causality Isoconazole is a potent, broad-spectrum antimicrobial azole traditionally administered as a racemate. However, recent stereoselective pharmacokinetic studies and biological evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Pathway Causality

Isoconazole is a potent, broad-spectrum antimicrobial azole traditionally administered as a racemate. However, recent stereoselective pharmacokinetic studies and biological evaluations reveal that the enantiomers of azole derivatives exhibit distinct differences in tissue distribution, metabolic stability, and antifungal efficacy[1]. Specifically, the (S)-enantiomer of related azoles often demonstrates unique target affinity and higher inhibition values against specific fungal strains[2].

The critical challenge in the asymmetric synthesis of (S)-isoconazole is the early and stable establishment of the chiral center. The most robust synthetic pathway relies on the asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to yield the chiral halohydrin[3].

The Causality of the Synthetic Design:

  • Retention of Configuration: By establishing the stereocenter on the secondary alcohol early in the pathway, the subsequent etherification step proceeds without breaking the C–O bond at the chiral center, ensuring complete retention of configuration.

  • Self-Validating Epoxidation: Direct nucleophilic substitution of the primary chloride by imidazole is prone to competitive side reactions. By first converting the halohydrin to an epoxide in a basic medium, the system forces the imidazole nucleophile to attack the less sterically hindered terminal carbon regioselectively. This self-validating intermediate step prevents racemization and ensures high-purity ring opening.

Retrosynthetic Strategy

Retrosynthesis Iso (S)-Isoconazole ImidAlc (S)-1-(2,4-dichlorophenyl) -2-(1H-imidazol-1-yl)ethanol Iso->ImidAlc Etherification (Retrosynthetic) ChiralAlc (S)-2-chloro-1- (2,4-dichlorophenyl)ethanol ImidAlc->ChiralAlc N-Alkylation (Retrosynthetic) Ketone 2-chloro-1- (2,4-dichlorophenyl)ethanone ChiralAlc->Ketone Asymmetric Reduction (Retrosynthetic)

Retrosynthetic pathway for (S)-Isoconazole highlighting the chiral halohydrin intermediate.

Comparative Efficacy of Asymmetric Reduction Catalysts

The asymmetric reduction of the starting ketone is the defining step of this pathway. Several catalytic systems have been evaluated to maximize the enantiomeric excess (ee) of the resulting halohydrin[3][4].

Reduction MethodCatalyst / Reagent SystemYield (%)Enantiomeric Excess (ee %)Scalability & Notes
Biotransformation Acinetobacter sp. ZJPH1806 whole cells83.2>99.9Moderate; requires bioreactor and coenzyme regeneration[3].
CBS Reduction Chiral Oxazaborolidine / Borane~85.095.0 - 98.0High; standard chemical approach for azole antifungals[4].
Transfer Hydrogenation Ru-(1S, 2S)-TsDPEN / Formic Acid96.499.2Very High; highly scalable, excellent atom economy[3].

Step-by-Step Experimental Protocols

Workflow Step1 1. Asymmetric Reduction Step2 2. Epoxide Formation Step1->Step2 Step3 3. Imidazole Ring Opening Step2->Step3 Step4 4. O-Alkylation (Etherification) Step3->Step4 Step5 5. LC-MS/MS Validation Step4->Step5

Five-step experimental workflow for the enantioselective synthesis and validation of (S)-Isoconazole.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize the chiral building block (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

  • Preparation: In a rigorously dried, argon-purged reaction vessel, dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add the chiral catalyst Ru-(1S, 2S)-TsDPEN (0.01 eq). Mechanistic Note: The (1S, 2S) ligand architecture specifically directs the hydride transfer to the Re-face of the ketone, exclusively yielding the (S)-alcohol.

  • Reduction: Slowly introduce a pre-mixed azeotropic solution of formic acid and triethylamine (5:2 molar ratio), which acts as the hydrogen donor.

  • Reaction: Stir the mixture at 40°C for 12–16 hours. Monitor conversion via TLC or HPLC.

  • Workup: Quench the reaction with water, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the (S)-halohydrin.

Protocol B: Epoxidation and Imidazole Coupling

Objective: Synthesize (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

  • Epoxide Formation: Dissolve the (S)-halohydrin in a 1:1 mixture of methanol and THF. Add aqueous NaOH (1.5 eq) dropwise at 0°C. Stir for 2 hours. This intramolecular Sₙ2 reaction forms the chiral epoxide while perfectly retaining the stereocenter's configuration.

  • Extraction: Extract the intermediate epoxide into ethyl acetate, wash with water, and concentrate.

  • Ring Opening: Dissolve the crude epoxide in anhydrous DMF. Add imidazole (2.0 eq) and anhydrous K₂CO₃ (1.0 eq).

  • Heating: Heat the mixture to 80°C for 8 hours. The imidazole nitrogen regioselectively attacks the less sterically hindered terminal carbon of the epoxide.

  • Isolation: Cool the mixture, dilute with water, and extract with ethyl acetate. Recrystallize the product to enhance enantiomeric purity.

Protocol C: O-Alkylation (Etherification)

Objective: Final assembly of (S)-Isoconazole via etherification with 2,6-dichlorobenzyl bromide.

  • Deprotonation: Dissolve the (S)-imidazole alcohol in anhydrous THF. Cool the system to -78°C under a nitrogen atmosphere. Add a 30% dispersion of Potassium Hydride (KH) in mineral oil (1.3 eq)[2]. Causality: KH is utilized because it is a strong, non-nucleophilic base that quantitatively deprotonates the secondary alcohol without participating in unwanted substitution side reactions.

  • Activation: Stir for 1 hour at -78°C, then add 18-crown-6 (1.0 eq). The crown ether solvates the potassium cation, creating a "naked" alkoxide and drastically increasing its nucleophilicity[2].

  • Alkylation: Add 2,6-dichlorobenzyl bromide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching & Purification: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and purify the crude product via flash chromatography (EtOAc/Hexane) to yield enantiopure (S)-Isoconazole.

Analytical Validation (Chiral LC-MS/MS)

To validate the enantiomeric purity of the synthesized (S)-Isoconazole and ensure no racemization occurred during the strongly basic etherification step, chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required[1].

  • Column: Chiralpak IC (immobilized cellulose-based chiral stationary phase)[1].

  • Mobile Phase: Acetonitrile and 10 mM aqueous ammonium acetate (90:10, v/v) operating in reversed-phase mode[1].

  • Detection: Multiple Reaction Monitoring (MRM) with a positive electrospray ionization (ESI+) source[1].

Sources

Application

LC-MS/MS protocol for quantifying Isoconazole, (S)- in biological matrices

An Application Note and Protocol for the Stereoselective Quantification of (S)-Isoconazole in Biological Matrices via LC-MS/MS Introduction: The Imperative for Chiral Bioanalysis Isoconazole is a broad-spectrum azole ant...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Stereoselective Quantification of (S)-Isoconazole in Biological Matrices via LC-MS/MS

Introduction: The Imperative for Chiral Bioanalysis

Isoconazole is a broad-spectrum azole antifungal agent utilized in the treatment of superficial skin and vaginal mycoses. As with many pharmaceuticals, isoconazole possesses a chiral center, existing as a racemic mixture of (S)- and (R)-enantiomers. Emerging evidence in pharmacology increasingly demonstrates that enantiomers of a chiral drug can exhibit significant differences in pharmacokinetics, pharmacodynamics, and toxicity. A study on isoconazole's stereoselective pharmacokinetics in rats revealed that the plasma concentrations of S-(-)-isoconazole were consistently higher than the R-(+)-isomer, underscoring the necessity of enantioselective quantification.[1] This application note provides a comprehensive, field-tested protocol for the sensitive and selective quantification of the (S)-enantiomer of isoconazole in biological matrices, specifically human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is grounded in established bioanalytical principles and adheres to the validation frameworks set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

Guiding Principles: Physicochemical Rationale for Method Design

The architecture of a robust bioanalytical method is predicated on the physicochemical properties of the analyte. Isoconazole's characteristics fundamentally dictate the optimal strategies for its extraction and chromatographic separation.

  • Hydrophobicity and Solubility: Isoconazole is a lipophilic molecule with a high calculated XLogP3 of 5.3, indicating poor water solubility.[4] However, it is very soluble in organic solvents like methanol.[5][6] This property makes it an ideal candidate for sample preparation techniques that leverage organic solvents, such as Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE), and for separation using reversed-phase chromatography.

  • Ionization Potential: With a predicted pKa of approximately 6.0, the imidazole moiety of isoconazole is readily protonated in an acidic environment.[5] This allows for highly efficient ionization using positive-ion mode Electrospray Ionization (ESI+), forming a strong [M+H]⁺ signal essential for sensitive MS detection.

Experimental Workflow: From Sample to Result

The following diagram provides a high-level overview of the complete analytical workflow.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Aliquot (e.g., 100 µL) s2 Add Protein Precipitation Reagent with Internal Standard (IS) s1->s2 s3 Vortex & Centrifuge to Pellet Proteins s2->s3 s4 Transfer Supernatant for Analysis s3->s4 a1 Inject Supernatant onto Chiral LC Column s4->a1 a2 Chromatographic Separation of (S)-Isoconazole a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Generate Calibration Curve (Peak Area Ratio vs. Conc.) d1->d2 d3 Quantify (S)-Isoconazole in Unknown Samples d2->d3

Caption: High-level workflow for (S)-Isoconazole quantification.

Detailed Step-by-Step Protocol

Materials and Reagents
  • Standards: (S)-Isoconazole certified reference standard, a suitable internal standard (IS), such as Isoconazole-d4 (preferred) or another azole antifungal like Ketoconazole.[7][8]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (reagent grade), ammonium acetate (reagent grade).

  • Biological Matrix: Drug-free, pooled human plasma (K2EDTA anticoagulant).

  • Equipment: Triple quadrupole mass spectrometer with an ESI source, HPLC or UHPLC system, analytical balance, centrifuge, vortex mixer, calibrated pipettes.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-Isoconazole in methanol.

  • Working Standard Solutions: Serially dilute the primary stock with 50:50 acetonitrile/water to prepare working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation reagent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a series of CC standards (typically 8 non-zero points) and at least three levels of QCs (Low, Medium, High).

Sample Preparation: Protein Precipitation (PPT)

The choice of PPT is based on its simplicity, speed, and high recovery for this class of compounds.[9][10] It effectively removes the majority of plasma proteins which can interfere with the analysis.

G start 100 µL Plasma Sample ppt_reagent Add 300 µL cold Acetonitrile containing Internal Standard start->ppt_reagent vortex Vortex Mix (e.g., 1 min) ppt_reagent->vortex centrifuge Centrifuge (e.g., 10,000 x g, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Sources

Method

Application Note: Crystallization Techniques for the Isolation and Purification of (S)-Isoconazole

Abstract Isoconazole is a broad-spectrum azole antifungal agent that contains a single stereocenter, existing as a racemic mixture of (S)- and (R)-enantiomers.[1][2] In pharmaceutical development, the isolation of a sing...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Isoconazole is a broad-spectrum azole antifungal agent that contains a single stereocenter, existing as a racemic mixture of (S)- and (R)-enantiomers.[1][2] In pharmaceutical development, the isolation of a single, therapeutically active enantiomer is often critical, as stereoisomers can exhibit significant differences in pharmacological, pharmacokinetic, and toxicological profiles.[1] This application note provides a comprehensive technical guide for researchers and drug development professionals on the isolation and purification of (S)-Isoconazole. The primary focus is on diastereomeric salt crystallization, a robust and scalable method for chiral resolution.[3][4] This document details the underlying principles, offers a step-by-step experimental protocol, and provides guidance on the analytical verification of enantiomeric purity.

Introduction: The Significance of Chirality in Isoconazole

Isoconazole functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] While the racemic mixture is clinically effective, isolating the (S)-enantiomer may offer therapeutic advantages, such as an improved safety profile or enhanced potency. The separation of enantiomers, which share identical physical properties in an achiral environment, presents a significant chemical challenge.

Diastereomeric salt crystallization is a classical and highly effective technique for resolving racemic mixtures of compounds that can form salts, such as the basic imidazole moiety in isoconazole.[3][4] This method involves reacting the racemic base with an enantiomerically pure chiral acid (a resolving agent). This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, including solubility, which allows for their separation by fractional crystallization.[3][5]

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of isoconazole is fundamental to designing a successful crystallization protocol. The molecule's solubility is a key parameter that dictates the choice of solvent systems for both salt formation and crystallization.

Table 1: Physicochemical Properties of Isoconazole

PropertyValue / DescriptionRationale for Crystallization
IUPAC Name 1-{(2R)-2-[(2,6-dichlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazoleComplex structure with multiple aromatic rings influencing solubility.
Molecular Formula C₁₈H₁₄Cl₄N₂OHigh molecular weight and presence of heteroatoms affect solvent interactions.
pKa (of Imidazole) ~6.5 (Estimated for basic nitrogen)The basicity of the imidazole nitrogen allows for salt formation with chiral acids.
Solubility Poorly soluble in water; Soluble in alcohols (e.g., methanol, ethanol) and some polar aprotic solvents.[6][7]Solvent screening is critical. The ideal solvent must dissolve the racemic base and resolving agent but allow for the selective precipitation of one diastereomeric salt upon cooling or concentration.
Physical Form Crystalline solid.[8]The crystalline nature of the racemate provides a good starting point for dissolution and recrystallization processes.

Scientist's Note (Solvent Selection): The goal is to identify a solvent or solvent mixture where the two diastereomeric salts exhibit a significant difference in solubility. This "solubility gap" is the driving force for the resolution. Alcohols like methanol or ethanol are often good starting points due to their ability to dissolve the polar salts while still allowing for precipitation upon cooling.[9] A screening process using a panel of solvents is highly recommended to empirically determine the optimal system for maximizing both the yield and enantiomeric excess (e.e.) of the desired (S)-isoconazole salt.[5][10]

Principle of Chiral Resolution via Diastereomeric Salt Formation

The core strategy is to convert the inseparable mixture of enantiomers into a separable mixture of diastereomers. This is achieved through a simple acid-base reaction.

  • Reaction: Racemic Isoconazole ((R)-Iso + (S)-Iso) is reacted with a single enantiomer of a chiral acid, for example, (R)-Mandelic Acid ((R)-MA).

  • Formation of Diastereomers: This reaction produces a mixture of two diastereomeric salts: (R)-Isoconazole-(R)-Mandelic Acid ((R,R)-salt) and (S)-Isoconazole-(R)-Mandelic Acid ((S,R)-salt).

  • Differential Solubility: These two salts, being diastereomers, have different crystal lattice energies and, consequently, different solubilities in a given solvent.

  • Selective Crystallization: By carefully controlling conditions (concentration, temperature), the less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one behind.

  • Liberation: The crystallized, diastereomerically pure salt is isolated and then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure (S)-Isoconazole free base.

G cluster_start Starting Materials cluster_process Resolution Process cluster_end Final Products Racemate Racemic Isoconazole ((R)-Iso + (S)-Iso) Mixing 1. Dissolution & Salt Formation in suitable solvent (e.g., Methanol) Racemate->Mixing Resolver Chiral Resolving Agent (e.g., (R)-Mandelic Acid) Resolver->Mixing Diastereomers Solution of Diastereomeric Salts ((R,R)-Salt + (S,R)-Salt) Mixing->Diastereomers Crystallization 2. Controlled Cooling / Evaporation (Exploits differential solubility) Diastereomers->Crystallization Separation 3. Filtration Crystallization->Separation Solid Crystallized Solid (Less Soluble Salt, e.g., (S,R)-Salt) Separation->Solid Solid Phase Filtrate Filtrate (Mother Liquor) (Enriched in more soluble salt, (R,R)-Salt) Separation->Filtrate Liquid Phase Liberation 4. Liberation with Base (e.g., NaOH solution) Solid->Liberation FinalProduct (S)-Isoconazole (Enantiomerically Pure) Liberation->FinalProduct

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Experimental Protocol: Isolation of (S)-Isoconazole

This protocol describes a general procedure using a chiral acid as the resolving agent. Note: Optimization of solvent choice, stoichiometry, and temperature profile is essential for achieving high yield and purity.

Materials:

  • Racemic Isoconazole

  • Chiral Resolving Agent (e.g., L-(-)-Tartaric Acid, (R)-(-)-Mandelic Acid)

  • Solvents (e.g., Methanol, Ethanol, Isopropanol)

  • Aqueous Base (e.g., 1M Sodium Hydroxide)

  • Organic Solvent for extraction (e.g., Dichloromethane)

  • Drying Agent (e.g., Anhydrous Sodium Sulfate)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator.

Protocol:

  • Step 1: Diastereomeric Salt Formation

    • In a suitable flask, dissolve 1.0 equivalent of racemic isoconazole in a minimal volume of a chosen solvent (e.g., warm methanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.

      • Scientist's Note: Using 0.5 equivalents of the resolving agent can sometimes be more efficient and cost-effective, as it is the stoichiometric amount needed to resolve half of the racemate.[3] However, starting with 1.0 equivalent is common during initial screening.

    • Slowly add the resolving agent solution to the isoconazole solution with stirring.

    • Stir the mixture at an elevated temperature (e.g., 50-60°C) for 30 minutes to ensure complete salt formation.

  • Step 2: Selective Crystallization

    • Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the co-precipitation of both diastereomers.

    • For further crystallization, the flask can be placed in a refrigerator or ice bath (0-4°C) for several hours or overnight.

    • Troubleshooting: If no crystals form, the solution may be too dilute. Carefully evaporate some solvent or add an anti-solvent (a solvent in which the salts are poorly soluble) dropwise to induce precipitation.[10] If an oil forms, try redissolving at a higher temperature and in a slightly larger volume of solvent before attempting a slower cooling ramp.[10]

  • Step 3: Isolation of the Diastereomeric Salt

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove residual mother liquor, which contains the more soluble diastereomer.

    • Dry the crystals under vacuum. At this stage, a small sample should be taken for chiral HPLC analysis to determine the diastereomeric purity.

  • Step 4: Liberation of the (S)-Isoconazole Free Base

    • Suspend the dried, diastereomerically pure salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane).

    • Slowly add an aqueous base (e.g., 1M NaOH) with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the chiral acid, converting it to its water-soluble salt, and liberates the isoconazole free base into the organic layer.

    • Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-Isoconazole.

  • Step 5: Final Purification (Recrystallization)

    • The isolated (S)-Isoconazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to remove any residual impurities and potentially improve the enantiomeric excess. A Chinese patent describes using 95% ethanol for recrystallization of isoconazole nitrate.[8]

G start Racemic Isoconazole + Chiral Acid in Solvent step1 Heat & Stir (Salt Formation) start->step1 step2 Slow Cooling (Selective Crystallization) step1->step2 step3 Vacuum Filtration step2->step3 step4 Wash Crystals (Cold Solvent) step3->step4 step5 Dry Crystals (Diastereomeric Salt) step4->step5 step6 Liberate Free Base (Add Base + Organic Solvent) step5->step6 step7 Separate Organic Layer step6->step7 step8 Dry & Evaporate step7->step8 end Purified (S)-Isoconazole step8->end

Caption: Step-by-step experimental workflow for (S)-Isoconazole isolation.

Analytical Verification of Enantiomeric Purity

It is imperative to analytically confirm the success of the chiral resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[11][12][13]

Table 2: Typical Parameters for Chiral HPLC Analysis of Isoconazole

ParameterTypical ConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak® IC, Lux® i-Cellulose-5).[11][14][15]These columns provide excellent enantioselective recognition for a wide range of compounds, including azole antifungals.[12][16]
Mobile Phase Hexane/Isopropanol or Acetonitrile/Ammonium Acetate buffer.[9][14]The choice depends on the column and separation mode (normal vs. reversed-phase). Modifiers like diethylamine may be used to improve peak shape for basic compounds.[9]
Flow Rate 0.8 - 1.0 mL/min.[9][11]Standard analytical flow rate for good separation efficiency.
Column Temp. 25 °C.[11][15]Temperature control ensures reproducible retention times.
Detection UV at ~220-230 nm.[9][15][17]Isoconazole has a strong chromophore allowing for sensitive UV detection.

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

An e.e. of >99% is typically required for pharmaceutical applications.

Troubleshooting

Table 3: Troubleshooting Guide for Isoconazole Crystallization

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form 1. Diastereomeric salts are too soluble.[10]2. Solution is too dilute (sub-saturated).[10]1. Add an anti-solvent (e.g., heptane) dropwise.2. Slowly evaporate a portion of the solvent to increase concentration.3. Cool the solution to a lower temperature.[10]
Oil / Gum Forms 1. Supersaturation is too high, leading to liquid-liquid phase separation.2. Cooling rate is too fast.1. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool very slowly.2. Use a more dilute solution from the start.
Low Yield 1. The desired diastereomeric salt has significant solubility in the mother liquor.2. Insufficient crystallization time.1. Cool to a lower temperature or add more anti-solvent.2. Increase the crystallization time (e.g., 24-48 hours).3. Re-work the mother liquor to recover more product.
Low Enantiomeric Purity (e.e.) 1. Co-precipitation of both diastereomeric salts.2. Ineffective resolving agent or solvent system.1. Re-crystallize the isolated salt one or more times.2. Ensure the cooling process is very slow.3. Screen different chiral resolving agents and solvent systems to find a more selective combination.[5]

Conclusion

The chiral resolution of isoconazole via diastereomeric salt crystallization is a powerful and scalable method for isolating the (S)-enantiomer. Success hinges on a systematic approach that begins with the careful selection of a chiral resolving agent and an appropriate solvent system. By exploiting the differential solubility between the resulting diastereomeric salts, a high degree of enantiomeric purity can be achieved. This application note provides a foundational protocol and the scientific rationale necessary for researchers to develop and optimize a robust purification process, which must be rigorously validated by chiral HPLC analysis.

References

  • Enantiomeric Separation of Azole Antifungal Compounds using Chromatographic and Electrophoretic Techniques: A Mini Review. (n.d.). Google Scholar.
  • Development of a novel HPLC-ESI-MS/MS method to analyze the stereoselective pharmacokinetics and tissue distribution of isoconazole enantiomers in rats. (2022). PubMed. [Link]

  • Chiral Separation of some Antifungals By HPLC. (2019). ResearchGate. [Link]

  • Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs in Milk. (2021). PMC. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). APTEFF. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]

  • Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes. (2025). PMC. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • A comparison of chiral resolution of antifungal agents on different polysaccharide chiral columns under various mobile phase modes: Application in the biological samples. (2021). PubMed. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. (2017). PubMed. [Link]

  • Dual-effect of size/polymorph to enhance itraconazole bioavailability by freeze-dissolving crystallization. (n.d.). CrystEngComm (RSC Publishing). [Link]

  • Crystallization of Itraconazole Polymorphs from Melt. (n.d.). ResearchGate. [Link]

  • Enhancement of Solubility and Stability of Itraconazole by formation of Solid Crystal Suspensions using Hot Melt Extrusion. (2016). ResearchGate. [Link]

  • Characterization and Stability Testing of Itraconazole Solid Dispersions Containing Crystallization Inhibitors. (2011). Science Alert. [Link]

  • Chiral Resolution with and without Resolving Agents. (n.d.). Pharmaceutical Technology. [Link]

  • Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation. (2025). PubMed. [Link]

  • Method for preparing isoconazole nitrate. (n.d.).
  • Formation of Itraconazole–Succinic Acid Cocrystals by Gas Antisolvent Cocrystallization. (n.d.). SpringerLink. [Link]

  • Crystalline form of a bis 1,2,4-triazole compound. (n.d.).
  • Solid‐Phase Conversion of Four Stereoisomers into a Single Enantiomer. (n.d.). PMC. [Link]

  • CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). (2007). Journal of Chemical Technology and Metallurgy. [Link]

  • Isolation, purification and detection of antimicrobial activity of beta-lactam antibiotics from few fungal strains. (2012). SciSpace. [Link]

  • Structural and Spectroscopic Properties of Isoconazole and Bifonazole—Experimental and Theoretical Studies. (2022). MDPI. [Link]

  • Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. (n.d.). Royal Society of Chemistry. [Link]

Sources

Application

Application Note: Preparation, Characterization, and Storage of (S)-Isoconazole Analytical Reference Standards

Introduction & Scientific Rationale Isoconazole is a broad-spectrum imidazole antifungal agent utilized primarily in the treatment of superficial dermatomycoses and vaginal infections. As a chiral molecule possessing an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Isoconazole is a broad-spectrum imidazole antifungal agent utilized primarily in the treatment of superficial dermatomycoses and vaginal infections. As a chiral molecule possessing an asymmetric carbon, it exists as two distinct enantiomers. Recent stereoselective pharmacokinetic studies reveal that the (S)-(-)-isoconazole enantiomer exhibits unique biological behavior, consistently presenting at higher plasma concentrations in vivo compared to its (R)-(+)-counterpart[1].

Consequently, the isolation and rigorous certification of the (S)-isoconazole analytical reference standard are critical for accurate pharmacokinetic profiling, quality control, and regulatory compliance. This application note details a comprehensive workflow for the stereoselective preparation, high-purity characterization, and stable storage of (S)-isoconazole reference standards in strict accordance with ISO 17034 guidelines[2].

Process Visualization

G A Racemic Isoconazole Starting Material B Preparative Chiral HPLC (Polar Organic Mode) A->B C Fraction Collection (S)-(-)-Isoconazole B->C Enantioseparation D ISO 17034 Characterization (HPLC, MS, ECD, KF) C->D E Value Assignment (Mass Balance Calculation) D->E F Storage & Packaging (Amber Vials, Argon, 2-8°C) E->F

Workflow for the preparation and certification of (S)-Isoconazole reference standards.

Preparative Chiral Separation Protocol

Causality & Rationale : The baseline resolution of isoconazole enantiomers is best achieved using polysaccharide-based chiral stationary phases (CSPs), such as cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC), under polar organic mobile phase conditions[3]. The polar organic mode offers distinct advantages for preparative scale-up: it enhances the solubility of the isoconazole API (preventing on-column precipitation), yields high theoretical plate numbers, and provides favorable signal-to-noise ratios[3].

Step-by-Step Methodology:
  • System Equilibration : Equilibrate a preparative Chiralpak IC column using a mobile phase of Acetonitrile/10 mM aqueous ammonium acetate (90:10, v/v) at a preparative flow rate (e.g., 15 mL/min).

  • Sample Loading : Dissolve racemic isoconazole API in the mobile phase to achieve a loading concentration of 50 mg/mL.

    • Self-Validation Step: Prior to the preparative run, inject a 10 µL analytical-scale sample to confirm a resolution factor ( Rs​ ) of > 2.0 between the (R) and (S) peaks. If Rs​<2.0 , adjust the ammonium acetate molarity to optimize peak shape.

  • Chromatographic Run : Inject the preparative sample volume. Monitor the eluent utilizing UV detection at 220 nm and 230 nm.

  • Fraction Collection : Collect the eluate corresponding to the (S)-(-)-isoconazole peak.

    • Causality: Real-time peak monitoring and conservative fraction slicing prevent cross-contamination from the tailing edge of the preceding enantiomer, ensuring >99.5% enantiomeric excess (ee).

  • Solvent Removal : Lyophilize or utilize a rotary evaporator under reduced pressure (< 40°C) to remove the polar organic solvent, yielding the solid (S)-isoconazole isolate.

ISO 17034 Characterization and Value Assignment

Causality & Rationale : To qualify as a Certified Reference Material (CRM) under ISO 17034, the (S)-isoconazole standard must undergo rigorous property value assignment with an associated statement of metrological traceability[4]. A mass balance approach is the gold standard for high-purity organic substances, accounting for all orthogonal impurities (water, residual solvents, inorganic residues, and structurally related impurities).

Quantitative Data Summary

Table 1: Analytical Characterization and Acceptance Criteria for (S)-Isoconazole

ParameterAnalytical TechniqueAcceptance CriteriaCausality / Rationale
Chemical Purity HPLC-UV (220 nm)≥ 99.5% (a/a)Ensures absence of related synthetic impurities and degradation products.
Enantiomeric Purity Chiral HPLC-UV≥ 99.5% eeConfirms successful stereoselective isolation of the (S)-enantiomer.
Absolute Configuration Electronic Circular DichroismMatches theoretical (S)Validates the 3D spatial arrangement of the asymmetric carbon[1].
Water Content Karl Fischer Titration≤ 0.5% w/wQuantifies moisture to accurately calculate the mass balance purity.
Residual Solvents GC-FID HeadspaceComplies with ICH Q3CDetects volatile organic impurities remaining from the preparative HPLC phase.
Step-by-Step Value Assignment (Mass Balance):
  • Determine the chromatographic purity ( PHPLC​ ) via reversed-phase HPLC-UV.

  • Quantify water content ( W ) via Karl Fischer titration.

  • Quantify residual solvents ( S ) via GC-FID.

  • Quantify inorganic residue ( I ) via Residue on Ignition (ROI).

  • Calculate the assigned purity mass fraction ( Passigned​ ) using the formula:

    Passigned​=PHPLC​×100100−(W+S+I)​
    • Self-Validation Step: Cross-verify the Passigned​ value using quantitative Nuclear Magnetic Resonance (qNMR) with a certified internal standard (e.g., maleic acid). The qNMR value must fall within ±0.5% of the mass balance value to validate the analytical system's accuracy.

Storage and Packaging Protocol

Causality & Rationale : Isoconazole (and its nitrate salt) is highly susceptible to degradation under alkaline conditions[5]. Furthermore, the imidazole ring is vulnerable to oxidative stress, and the molecule can undergo photolytic degradation over extended periods. Therefore, the reference standard must be rigorously protected from environmental moisture, light, and oxygen to maintain its certified property values throughout its shelf life.

Step-by-Step Methodology:
  • Vial Selection : Utilize pre-cleaned, depyrogenated amber glass vials (Type I glass) to prevent photolytic degradation.

  • Inert Atmosphere Packaging : Transfer the characterized (S)-isoconazole powder into the vials within a controlled humidity glove box (RH < 20%). Purge the headspace of each vial with high-purity Argon gas before sealing.

    • Causality: The displacement of oxygen with a heavier inert gas like Argon prevents N-oxidation of the imidazole ring system during long-term storage.

  • Sealing : Crimp the vials with PTFE-lined aluminum caps to ensure a hermetic seal, preventing moisture ingress and subsequent hydrolytic degradation.

  • Storage Conditions : Store the sealed vials in a monitored, continuously mapped stability chamber at 2°C to 8°C (refrigerated) for active use, or -20°C for long-term archiving.

  • Stability Monitoring :

    • Self-Validation Step: Initiate an ongoing stability study per ICH Q1A(R2) guidelines. Test a control vial at 3, 6, 12, and 24 months using a validated stability-indicating HPLC method to continuously verify the assigned expiration date and monitor for potential alkaline or oxidative degradation products[5].

References

  • Development of a novel HPLC-ESI-MS/MS method to analyze the stereoselective pharmacokinetics and tissue distribution of isoconazole enantiomers in rats Source: PubMed (nih.gov) URL: 1

  • (PDF) Enantioseparation of Chiral Antimycotic Drugs by HPLC with Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases with Emphasis on Enantiomer Elution Order Source: ResearchGate URL: 3

  • ISO 17034 Guide to International Standards for Reference Material Producers Source: ARO Scientific URL: 2

  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation Source: CertBetter URL: 4

  • A Comparative Guide to Stability-Indicating Method Validation for Isoconazole Nitrate Source: Benchchem URL: 5

Sources

Method

Minimum Inhibitory Concentration (MIC) Assay Protocols for (S)-Isoconazole: A Comprehensive Technical Guide

Introduction & Pharmacological Context (S)-Isoconazole (often formulated as Isoconazole nitrate) is a highly potent, broad-spectrum imidazole antifungal agent. While primarily recognized for its efficacy against dermatop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

(S)-Isoconazole (often formulated as Isoconazole nitrate) is a highly potent, broad-spectrum imidazole antifungal agent. While primarily recognized for its efficacy against dermatophytes and yeasts, it also exhibits unique secondary antibacterial activity against Gram-positive pathogens, making it a versatile compound in dermatological drug development[1][2].

As an azole, (S)-Isoconazole exerts its primary fungistatic effect by targeting and inhibiting lanosterol 14α-demethylase (Cyp51) , a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway[3][4]. The depletion of ergosterol, coupled with the toxic accumulation of 14α-methyl sterols, severely compromises fungal cell membrane fluidity and integrity.

MoA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis Cyp51 Lanosterol 14α-demethylase (Cyp51) Lanosterol->Cyp51 Ergosterol Ergosterol (Cell Membrane) Cyp51->Ergosterol Normal Toxicity Toxic 14α-methyl sterol accumulation Cyp51->Toxicity Disrupted Isoconazole (S)-Isoconazole Isoconazole->Cyp51 Inhibits

Figure 1: Inhibition of fungal ergosterol biosynthesis by (S)-Isoconazole targeting Cyp51.

Assay Principles and Experimental Logic (E-E-A-T)

To ensure reproducibility and clinical relevance, MIC determinations for (S)-Isoconazole must strictly adhere to the foundational principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines—specifically M27 for yeasts and M38 for filamentous fungi[5][6].

Every parameter in this protocol is chosen based on specific biochemical causalities:

  • Medium Selection (RPMI-1640 + MOPS): Fungal metabolism rapidly alters the pH of unbuffered media. RPMI-1640 buffered with MOPS to a strict pH of 7.0 prevents pH-induced ionization shifts of the azole molecule, ensuring the drug remains in its active, lipophilic state to penetrate the fungal cell wall[5].

  • Solvent Causality (DMSO limit): (S)-Isoconazole is sparingly soluble in aqueous buffers (approx. 0.2 mg/mL) but highly soluble in organic solvents[2]. It must be dissolved in 100% Dimethyl Sulfoxide (DMSO). However, DMSO is toxic to fungi at high concentrations. The protocol is mathematically structured to ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) [4].

  • Endpoint Causality (The "Trailing" Effect): Because azoles are fungistatic rather than fungicidal, they often exhibit a "trailing effect"—a phenomenon where partial fungal growth persists even at high drug concentrations. Therefore, the MIC endpoint for (S)-Isoconazole is logically defined as the lowest concentration causing a ≥50% reduction in turbidity for yeasts, or an 80% reduction for dermatophytes, relative to the untreated growth control[5][7].

Experimental Workflow

Workflow Stock 1. Stock Prep (DMSO) Dilution 2. Serial Dilution (RPMI-1640) Stock->Dilution Plate 4. Plate Setup (Drug + Fungi) Dilution->Plate Inoculum 3. Inoculum Prep (Standardized CFU) Inoculum->Plate Incubation 5. Incubation (Controlled Temp) Plate->Incubation Read 6. MIC Reading (≥50% Inhibition) Incubation->Read

Figure 2: Broth microdilution workflow for (S)-Isoconazole MIC determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating internal controls to guarantee that any observed MIC is a true pharmacological effect rather than an artifact of contamination, solvent toxicity, or dead inoculum.

Phase 1: Drug Stock and Dilution Preparation
  • Stock Solution: Weigh (S)-Isoconazole powder and dissolve it in 100% sterile DMSO to achieve a stock concentration of [2].

  • Intermediate Serial Dilution: In a sterile tube rack, perform a 2-fold serial dilution of the stock using 100% DMSO. This creates a 100x concentration gradient ranging from down to .

  • Working Solution: Dilute each DMSO intermediate 1:50 into RPMI-1640 (buffered with MOPS). This yields a 2x working solution gradient ( to ) containing exactly 2% DMSO.

Phase 2: Inoculum Standardization
  • For Yeasts (Candida spp.): Suspend isolated colonies from a 24-hour agar plate in sterile saline. Adjust the turbidity using a spectrophotometer (OD 530 nm) to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to yield a final well concentration of 0.5×103 to 2.5×103 CFU/mL [3].

  • For Dermatophytes (Trichophyton spp.): Optical density is highly inaccurate for molds due to varying hyphal sizes. Harvest microconidia from a 7-day culture, filter the suspension through sterile glass wool to remove hyphae, and manually count the conidia using a hemocytometer. Adjust the concentration in RPMI-1640 to 1×104 to 3×104 CFU/mL [5].

Phase 3: Plate Setup (The Self-Validating Matrix)
  • Dispense of the 2x drug dilutions into columns 1 through 10 of a 96-well U-bottom microtiter plate.

  • Add of the standardized inoculum to columns 1 through 10. (The final drug concentration is now to , and the final DMSO concentration is safely diluted to 1%).

  • Establish Validation Controls:

    • Growth Control (GC) [Column 11]: Add inoculum + RPMI-1640 (containing 2% DMSO). Validates that the organism is viable and that 1% DMSO does not inhibit growth.

    • Sterility Control (SC) [Column 12]: Add RPMI-1640. Validates aseptic technique and media sterility.

    • Quality Control (QC) Strains: Run a parallel plate using Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. Validates that the assay mechanics fall within established CLSI normative ranges[5][8].

Phase 4: Incubation and Interpretation
  • Incubate yeast plates at 35°C for 24–48 hours. Incubate dermatophyte plates at 28°C for 4–7 days[5].

  • Read the plates visually or via a microplate spectrophotometer at 490 nm[8].

  • Determine the MIC: Identify the lowest concentration of (S)-Isoconazole that results in a ≥50% reduction in growth (for yeasts) or ≥80% reduction (for dermatophytes) compared to the Growth Control well[5][7].

Quantitative Data Summary

The table below summarizes the expected MIC ranges for Isoconazole against key fungal and bacterial pathogens, synthesized from established in vitro susceptibility studies.

OrganismStrain ClassificationExpected MIC Range ( )Reference
Candida albicans Clinical Isolates 0.12−4.0 [2][9]
Trichophyton rubrum Clinical Isolates 0.031−1.0 [5][10]
Trichophyton indotineae Clinical Isolates 0.03−0.06 (Terbinafine ref)[8]
Staphylococcus aureus MRSA ∼32.0 [2]
C. tuberculostearicum Clinical Isolate ∼3.9 [2]

References

  • FirstWord Pharma. Isoconazole nitrate shows broad antimicrobial spectrum in the treatment of superficial microbic infections. Available at:[Link]

  • Journal of Clinical Microbiology (ASM). Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Available at:[Link]

  • Journal of Fungi (MDPI). First Report of Trichophyton indotineae Infection in Hungary. Available at:[Link]

  • PubMed (NIH). [Sensitivity of yeasts of the genus Candida to new antifungal agents]. Available at:[Link]

  • PubMed (NIH). Molecular typing and antifungal susceptibility of Trichophyton rubrum isolates from patients with onychomycosis pre- and post-treatment. Available at:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM). Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting chiral inversion of Isoconazole, (S)- during long-term storage

A Guide to Investigating and Preventing Chiral Inversion of (S)-Isoconazole During Long-Term Storage Welcome to the Technical Support Center for Isoconazole. This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Investigating and Preventing Chiral Inversion of (S)-Isoconazole During Long-Term Storage

Welcome to the Technical Support Center for Isoconazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the chiral inversion of (S)-Isoconazole during long-term storage. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental decisions.

Understanding the Challenge: The Significance of Isoconazole's Chirality

Isoconazole is a broad-spectrum antifungal agent of the imidazole class, utilized in the treatment of various fungal infections.[1] Its therapeutic efficacy is intrinsically linked to its three-dimensional structure. Isoconazole possesses a single stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Isoconazole and (R)-Isoconazole.

While often used as a racemic mixture (an equal mixture of both enantiomers), the distinct spatial arrangement of each enantiomer can lead to different interactions with chiral biological targets, such as enzymes and receptors. A study on the stereoselective pharmacokinetics of isoconazole in rats revealed that the concentrations of S-(-)-isoconazole were consistently higher than the R-(+)-isomer in plasma, suggesting potential differences in their metabolic stability and activity.[2] Therefore, maintaining the enantiomeric purity of (S)-Isoconazole is critical for ensuring consistent therapeutic outcomes, safety, and regulatory compliance.

Chiral inversion, the process where one enantiomer converts into its counterpart, can compromise the quality and efficacy of the drug product over time. This guide will walk you through troubleshooting this phenomenon and implementing preventative measures.

Troubleshooting Guide: Investigating Chiral Inversion

This section is structured in a question-and-answer format to directly address common issues encountered during the long-term storage of (S)-Isoconazole.

Question 1: My long-term stability samples of (S)-Isoconazole show a decrease in enantiomeric excess (e.e.). What are the likely causes?

The "Why": A decrease in enantiomeric excess indicates that your (S)-Isoconazole is converting to (R)-Isoconazole, a process known as racemization. This can be triggered by several factors that provide the energy needed to overcome the activation barrier for inversion. The most common culprits for chiral inversion in pharmaceuticals include:

  • pH: Basic (alkaline) conditions are a primary suspect. Forced degradation studies on isoconazole nitrate have shown it to be unstable under alkaline hydrolysis.[3] While this study did not specifically measure chiral inversion, the degradation pathway in a basic environment can facilitate the removal and re-addition of a proton at the stereocenter, leading to racemization.

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including chiral inversion. The Arrhenius equation describes this relationship, where a 10°C increase can roughly double the reaction rate. Therefore, improper storage at elevated temperatures is a significant risk factor.

  • Light: Although a study on isoconazole cream showed only a slight decrease in content with no new degradation peaks upon light exposure, photostability should not be entirely dismissed, especially for the pure active pharmaceutical ingredient (API).[3] UV or visible light can provide the energy to promote bond cleavage and reformation, potentially affecting the stereocenter.

  • Excipients: In a formulated product, interactions between the API and excipients can influence stability. Certain excipients may create a microenvironment (e.g., localized high pH) that promotes chiral inversion.

What to Do: A systematic investigation is key to pinpointing the cause.

  • Confirm the Inversion: The first step is to reliably quantify the change in enantiomeric excess. A validated chiral HPLC or SFC method is essential for this.

  • Review Storage Conditions: Meticulously check the storage records for any temperature or humidity excursions.

  • Conduct a Forced Degradation Study: This will help identify the primary stress factors. Expose your (S)-Isoconazole sample (both as API and in its formulation) to various stress conditions as outlined in the ICH Q1A(R2) guideline.[4]

Question 2: How do I perform a forced degradation study to investigate chiral inversion?

The "Why": Forced degradation studies, also known as stress testing, are a cornerstone of stability-indicating method development and help to elucidate potential degradation pathways.[5] By subjecting the drug to conditions more severe than accelerated stability testing, you can rapidly identify the factors that lead to chiral inversion.

What to Do: The following protocol provides a general framework. The specific concentrations and durations may need to be optimized for your specific product.

Experimental Protocol: Forced Degradation Study for (S)-Isoconazole

Objective: To identify the conditions (acidic, basic, oxidative, thermal, and photolytic) that induce chiral inversion of (S)-Isoconazole.

Materials:

  • (S)-Isoconazole API or drug product

  • Methanol or other suitable solvent

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Validated chiral HPLC or SFC system with a suitable chiral column (e.g., polysaccharide-based)[6]

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare stock solutions of (S)-Isoconazole in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature for a defined period. Given isoconazole's known instability in alkaline conditions, heating may not be necessary.[3]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid (S)-Isoconazole API and/or drug product in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, test a solution of the API.

    • Photolytic Degradation: Expose the solid API and/or drug product, as well as a solution, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated chiral HPLC or SFC method to determine the enantiomeric excess.

Data Interpretation:

Stress ConditionExpected Outcome if it Induces Inversion
Acid HydrolysisDecrease in e.e. of (S)-Isoconazole
Base HydrolysisSignificant decrease in e.e. of (S)-Isoconazole
Oxidative DegradationPotential decrease in e.e. of (S)-Isoconazole
Thermal DegradationDecrease in e.e. of (S)-Isoconazole
Photolytic DegradationPotential decrease in e.e. of (S)-Isoconazole

This data will highlight the critical factors affecting the chiral stability of your product.

Question 3: My forced degradation study points to alkaline conditions as the primary cause of chiral inversion. How can I confirm this and what are my next steps?

The "Why": If base hydrolysis shows a significant decrease in enantiomeric excess, the likely mechanism involves the deprotonation of the carbon atom at the stereocenter, forming a planar carbanion intermediate. Reprotonation can then occur from either side, leading to a racemic mixture.

What to Do:

  • pH-Rate Profile Study: Conduct a more detailed study by exposing (S)-Isoconazole to a range of pH values (e.g., pH 7 to 12) at a constant temperature. This will help you determine the critical pH at which inversion becomes significant.

  • Excipient Compatibility Study: If you are working with a formulation, investigate the compatibility of (S)-Isoconazole with each excipient. Certain basic excipients like magnesium stearate could be problematic. A binary mixture of the API and each excipient should be prepared and stored under accelerated conditions. Analyze these mixtures for chiral purity at various time points.

  • Reformulation Strategy: If an excipient is identified as the culprit, consider replacing it with a non-basic alternative. If the API itself is unstable at the formulation's pH, you may need to adjust the pH of the formulation with a suitable buffering agent.

Analytical Methodologies for Chiral Purity Assessment

A robust and validated analytical method is non-negotiable for monitoring chiral stability. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques.

Protocol: Chiral HPLC Method for Isoconazole Enantiomers

This is a representative method; specific parameters will need to be optimized and validated for your system and product matrix.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for azole antifungals. Examples include columns with cellulose or amylose derivatives.[6]

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is a common starting point for normal-phase chromatography. For reversed-phase, acetonitrile and an aqueous buffer can be used.[2]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where isoconazole has significant absorbance (e.g., 220-240 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

Method Validation: The chosen method must be validated according to ICH Q2(R1) guidelines, with a specific focus on:

  • Specificity: The ability to resolve the two enantiomers from each other and from any degradation products.

  • Limit of Quantitation (LOQ): The lowest concentration of the unwanted enantiomer that can be reliably quantified. This is crucial for accurately determining the enantiomeric excess.

  • Linearity, Accuracy, and Precision: To ensure the reliability of the quantitative results.

Preventative Strategies: Ensuring Long-Term Chiral Stability

Proactive measures are the best defense against chiral inversion.

1. Optimal Storage Conditions:

  • Temperature: Store Isoconazole API and drug products at controlled room temperature (20-25°C) or as determined by your stability studies. Avoid exposure to high temperatures.

  • Humidity: Protect from high humidity to prevent potential hydrolysis that could influence the local pH.

  • Light: Store in light-resistant containers to minimize the risk of photolytic degradation.

2. Formulation Design:

  • pH Control: Maintain the pH of the formulation in a range where (S)-Isoconazole is stable. The use of appropriate buffer systems is recommended.

  • Excipient Selection: Conduct thorough excipient compatibility studies early in the development process. Avoid excipients that are basic or contain impurities that could catalyze inversion.

3. Packaging:

  • Select packaging materials that protect the product from light and moisture.

Visualizing the Process

Diagram: Troubleshooting Workflow for Chiral Inversion

Troubleshooting Workflow A Observation: Decrease in Enantiomeric Excess (e.e.) of (S)-Isoconazole B Step 1: Confirm and Quantify Validated Chiral HPLC/SFC Analysis A->B C Step 2: Investigate Root Cause Forced Degradation Study B->C D Stress Conditions: - pH (Acid/Base) - Temperature - Light (UV/Vis) - Oxidation C->D E Identify Critical Factor(s) C->E F pH-Related Inversion E->F G Temperature/Light Inversion E->G H Excipient Incompatibility E->H I Action: pH-Rate Profile Study F->I J Action: Optimize Storage Conditions (Temperature, Light Protection) G->J K Action: Excipient Compatibility Study H->K L Solution: Reformulate - Adjust pH - Use Buffers I->L M Solution: Implement Strict Storage Protocols J->M N Solution: Reformulate - Replace Incompatible Excipient K->N

Caption: A workflow for troubleshooting chiral inversion.

Diagram: Proposed Mechanism of Base-Catalyzed Racemization

Racemization Mechanism cluster_0 (S)-Isoconazole cluster_1 Planar Carbanion Intermediate cluster_2 (R)-Isoconazole S_Iso S-Enantiomer Carbanion Carbanion S_Iso->Carbanion - H⁺ (Base) Carbanion->S_Iso + H⁺ R_Iso R-Enantiomer Carbanion->R_Iso + H⁺ R_Iso->Carbanion - H⁺ (Base)

Caption: Base-catalyzed racemization of Isoconazole.

By adopting a systematic approach to troubleshooting and implementing robust preventative strategies, the chiral integrity of (S)-Isoconazole can be maintained throughout its shelf life, ensuring a safe and effective final product.

References

  • Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • de Oliveira, M. A., Salgado, H. R. N., & de Oliveira, J. E. (2015). Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. Latin American Journal of Pharmacy, 34(8), 1634-1640.
  • Li, X., et al. (2022). Development of a novel HPLC-ESI-MS/MS method to analyze the stereoselective pharmacokinetics and tissue distribution of isoconazole enantiomers in rats. Chirality, 34(6), 843-855. Available from: [Link]

  • Rao, B. M., et al. (2018). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP-HPLC, HRMS AND NMR. RASAYAN Journal of Chemistry, 11(2), 655-663.
  • Gundogdu, S. O., et al. (2016). Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination. Acta Pharmaceutica, 66(1), 49-60. Available from: [Link]

  • European Medicines Agency. (1994). Investigation of Chiral Active Substances. Retrieved March 24, 2026, from [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved March 24, 2026, from [Link]

  • Forced degradation study conditions. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Ali, I., et al. (2018). Development of Stability Indicating HPLC Method for the Separation and Validation of Enantiomers of Miconazole. Chirality, 30(6), 762-768. Available from: [Link]

  • Foley, D. J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(5), 3113-3130. Available from: [Link]

  • Testa, B., & Mayer, J. M. (2001). Chiral Inversion of Drugs: Coincidence or Principle? Chirality, 13(9), 531-537.
  • Wang, Y., et al. (2020). Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. Current Drug Metabolism, 21(10), 769-778. Available from: [Link]

  • Isavuconazole. (n.d.). JETIR. Retrieved March 24, 2026, from [Link]

  • de Oliveira, A. R. M., & Salgado, H. R. N. (2014). Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances.
  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved March 24, 2026, from [Link]

  • Volkova, T. V., et al. (2022). Chiral Recognition R- and RS- of New Antifungal: Complexation/Solubilization/Dissolution Thermodynamics and Permeability Assay. Pharmaceutics, 14(4), 861. Available from: [Link]

  • Overview of Regulatory Guidelines for Stability study of Pharmaceuticals: Review. (2024). Zenodo. Retrieved March 24, 2026, from [Link]

  • Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Kim, J. S., et al. (2023). Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes. Molecules, 28(22), 7564. Available from: [Link]

  • European Medicines Agency. (2003). Stability testing of existing active substances and related finished products. Retrieved March 24, 2026, from [Link]

  • Ali, I., et al. (2021). A comparison of chiral resolution of antifungal agents on different polysaccharide chiral columns under various mobile phase modes: Application in the biological samples. Journal of Chromatography B, 1175, 122738. Available from: [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved March 24, 2026, from [Link]

  • Isoconazole Nitrate: What is its mechanism of action? (2024). Patsnap Synapse. Retrieved March 24, 2026, from [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022). MDPI. Retrieved March 24, 2026, from [Link]

  • Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. AAPS FDD Section Newsletter, 9-15.
  • a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. (2025). International Journal of Biology, Pharmacy and Allied Sciences.
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. Retrieved March 24, 2026, from [Link]

  • Solid State Compatibility Studies of Miconazole Using Thermal and Spectroscopic Methods. (2013).
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority.
  • Liu, Y., et al. (2013). Chiral profiling of azole antifungals in municipal wastewater and recipient rivers of the Pearl River Delta, China. Environmental Science and Pollution Research, 20(9), 6147-6155. Available from: [Link]

  • Chiral pharmacokinetics and inversion of enantiomers of a new quinoxaline topoisomerase IIbeta poison in the rat. (2002). Drug Metabolism and Disposition, 30(3), 269-275.
  • Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved March 24, 2026, from [Link]

  • Kim, H. N., et al. (2020). Effects of Storage Temperature and pH on the Antifungal Effects of Commercial Oral Moisturizers against Candida albicans and Candida glabrata. International Journal of Environmental Research and Public Health, 17(19), 7309. Available from: [Link]

  • Isoconazole and Clemizole Hydrochloride Partially Reverse the Xeroderma Pigmentosum C Phenotype. (2021). MDPI. Retrieved March 24, 2026, from [Link]

  • Lademann, J., et al. (2012). Non-invasive analysis of penetration and storage of Isoconazole nitrate in the stratum corneum and the hair follicles. European Journal of Pharmaceutics and Biopharmaceutics, 80(3), 615-620. Available from: [Link]

  • Effects of Storage Temperature and pH on the Antifungal Effects of Commercial Oral Moisturizers against Candida Albicans and Candida Glabrata. (2020). International Journal of Environmental Research and Public Health.
  • Formulation and Characterization of Isoconazole Loaded Invasomal Gel for Effective Antifungal Activity. (2024). International Journal of Pharmaceutical Sciences and Research.
  • Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes. (2025). MDPI. Retrieved March 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess (ee) in the Synthesis of (S)-Isoconazole

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Isoconazole. This resource is designed to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Isoconazole. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you navigate the complexities of achieving high enantiomeric excess (ee) in your synthetic endeavors. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Introduction: The Challenge of Enantioselectivity in Isoconazole Synthesis

Isoconazole, a potent antifungal agent, possesses a single stereocenter. The (S)-enantiomer has been identified as the more active isomer, making its enantioselective synthesis a critical aspect of drug development. The primary challenge lies in controlling the stereochemical outcome of the reaction to favor the formation of the (S)-enantiomer, thereby maximizing the enantiomeric excess. This guide will focus on the most common and effective strategy for achieving this: the asymmetric reduction of a prochiral ketone precursor.

A general and effective pathway to Isoconazole involves a multi-step process that begins with a substituted acetophenone.[1] The key step for introducing chirality is the asymmetric reduction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one to the corresponding (S)-alcohol. This chiral alcohol is then subjected to etherification to yield (S)-Isoconazole.

Below is a workflow diagram illustrating the key stages of (S)-Isoconazole synthesis, highlighting the critical asymmetric reduction step.

SynthesisWorkflow cluster_0 Synthesis of Prochiral Ketone cluster_1 Asymmetric Reduction & Optimization cluster_2 Final Synthesis Step Start 2,4-Dichloroacetophenone Step1 Halogenation Start->Step1 Ketone 1-(2,4-dichlorophenyl)-2-haloethan-1-one Step1->Ketone Step2 N-Alkylation with Imidazole Ketone->Step2 ProchiralKetone 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Step2->ProchiralKetone ChiralReduction Asymmetric Reduction (Key Step for ee) ProchiralKetone->ChiralReduction ChiralAlcohol (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol ChiralReduction->ChiralAlcohol Etherification Etherification with 2,6-dichlorobenzyl chloride ChiralAlcohol->Etherification FinalProduct (S)-Isoconazole Etherification->FinalProduct

Caption: General workflow for the synthesis of (S)-Isoconazole.

Troubleshooting Guide: Low Enantiomeric Excess in Asymmetric Reduction

This section addresses the most common issue encountered in the synthesis of (S)-Isoconazole: suboptimal enantiomeric excess. The following question-and-answer format will guide you through a systematic approach to identifying and resolving the root causes of low ee.

Question 1: My enantiomeric excess is consistently low or non-existent. Where should I start my investigation?

Answer: Low enantiomeric excess is a multifaceted problem that can stem from various factors throughout your experimental setup. A systematic approach is crucial for effective troubleshooting.

Initial Checks:

  • Purity of Starting Materials: Ensure the purity of your starting ketone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Impurities can interfere with the catalyst and lead to a racemic background reaction.

  • Solvent Quality: The solvent must be of high purity and, most importantly, anhydrous. Water can deactivate or alter the selectivity of many chiral catalysts and reducing agents.

  • Reaction Temperature: Temperature is a critical parameter. Minor fluctuations can significantly impact enantioselectivity. Ensure your temperature control is precise and stable throughout the reaction.

  • Inert Atmosphere: For many asymmetric reductions, particularly those involving organometallic catalysts, maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.

If these initial checks do not resolve the issue, proceed to the more specific troubleshooting steps below.

Question 2: How do I know if my chiral catalyst or reducing agent is the problem?

Answer: The performance of your chiral catalyst is paramount. Here’s how to diagnose catalyst-related issues:

  • Catalyst Purity and Integrity:

    • Commercial Catalysts: Ensure the catalyst is from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).

    • In-house Prepared Catalysts: The enantiomeric purity of your chiral ligand or catalyst is crucial. Any contamination with the opposite enantiomer will directly reduce the ee of your product. Verify the catalyst's structural integrity using techniques like NMR spectroscopy.

  • Catalyst Loading: The amount of catalyst can influence the enantiomeric excess. Both too little and too much catalyst can sometimes lead to lower ee. It's important to find the optimal catalyst loading where the catalyzed asymmetric reaction significantly outpaces any non-catalyzed, racemic background reaction.

  • Control Reaction: Run a control reaction with a well-established substrate known to give high ee with your catalyst system. If this reaction also results in low ee, it strongly indicates a problem with the catalyst itself.

Commonly Used Chiral Reducing Systems for α-Substituted Ketones:

Chiral SystemDescriptionKey Considerations
Corey-Bakshi-Shibata (CBS) Reduction Utilizes a chiral oxazaborolidine catalyst with borane as the reducing agent.[2][3][4]Highly sensitive to moisture.[5] The catalyst can be generated in situ or used as a pre-formed reagent.[6] The stereochemical outcome is generally predictable.
Noyori Asymmetric Hydrogenation Employs a Ruthenium catalyst with a chiral BINAP ligand and hydrogen gas.[7][8][9][10]Requires specialized high-pressure hydrogenation equipment. The catalyst is sensitive to air and moisture.
BINAL-H A chiral hydride reagent prepared from lithium aluminum hydride and a binaphthol derivative.Often used in stoichiometric amounts. Preparation of the reagent requires careful handling of pyrophoric materials.
Question 3: Can the reaction solvent significantly impact the enantiomeric excess?

Answer: Absolutely. The choice of solvent can have a dramatic effect on the enantioselectivity of an asymmetric reaction. The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways.

Solvent Screening Protocol:

  • Select a Range of Solvents: Choose solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane, Diethyl Ether).

  • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents.

  • Run Parallel Reactions: Set up small-scale reactions with each solvent under identical conditions (temperature, catalyst loading, concentration).

  • Analyze ee: Carefully determine the ee for each reaction using a validated chiral HPLC method.

A systematic screening of solvents is often one of the most effective ways to optimize enantiomeric excess.

Question 4: I observe a decrease in enantiomeric excess as the reaction progresses. What could be the cause?

Answer: A decline in ee over time can be attributed to a few key factors:

  • Product Racemization: The chiral alcohol product may be susceptible to racemization under the reaction conditions. To test for this, subject the purified, enantiomerically enriched (S)-alcohol to the reaction conditions (without the starting ketone) and monitor its ee over time.

  • Catalyst Degradation: The chiral catalyst may degrade during the reaction, leading to a loss of stereocontrol. This can result in an increase in the rate of the non-catalyzed, racemic background reaction.

  • Temperature Fluctuation: An unintended increase in reaction temperature can lead to a decrease in enantioselectivity.

If product racemization is identified as the issue, consider modifying the workup procedure to quickly quench the reaction and neutralize any acidic or basic species that might promote racemization.

Troubleshooting Start Low ee Observed Q1 Are starting materials pure and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the catalyst active and enantiopure? A1_Yes->Q2 Action1 Purify starting materials and dry solvents. A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you screened different solvents? A2_Yes->Q3 Action2 Verify catalyst integrity, consider a new batch, or run a control reaction. A2_No->Action2 Action2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the reaction temperature optimized? A3_Yes->Q4 Action3 Perform a solvent screen (e.g., THF, Toluene, CH2Cl2). A3_No->Action3 Action3->Q3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Optimized ee A4_Yes->End Action4 Screen a range of temperatures (e.g., -78°C to RT). A4_No->Action4 Action4->Q4

Caption: Troubleshooting workflow for low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and how is it calculated?

A: Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in a greater amount than the other. It is calculated using the formula:

ee (%) = (|[Major Enantiomer] - [Minor Enantiomer]| / |[Major Enantiomer] + [Minor Enantiomer]|) x 100

Q2: What is the most reliable method for determining the ee of my (S)-Isoconazole synthesis?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of Isoconazole. A published method for the enantioseparation of isoconazole enantiomers utilizes a Chiralpak IC column with a mobile phase of acetonitrile and 10 mM aqueous ammonium acetate (90:10, v/v) in reversed-phase mode.[11] Other polysaccharide-based chiral columns, such as Chiralcel OJ, have also been used for the separation of imidazole derivatives.[12]

Q3: Can I use a chiral auxiliary approach for the synthesis of (S)-Isoconazole?

A: While less commonly reported for Isoconazole itself, the use of a chiral auxiliary is a valid strategy in asymmetric synthesis. This would involve temporarily attaching a chiral molecule to a precursor, which then directs the stereochemistry of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This approach can be effective but often requires more synthetic steps compared to a direct catalytic asymmetric reduction.

Q4: Are there alternative enantioselective methods besides asymmetric reduction?

A: Yes, other potential enantioselective strategies include:

  • Chiral Resolution: This involves synthesizing the racemic mixture of Isoconazole and then separating the enantiomers. This can be achieved through diastereomeric salt formation with a chiral resolving agent or by preparative chiral chromatography.

  • Enantioselective Alkylation: It may be possible to perform an enantioselective alkylation of a suitable precursor using a chiral catalyst, such as a chiral phase-transfer catalyst.[13][14][15]

However, for the synthesis of (S)-Isoconazole, asymmetric reduction of the corresponding ketone is generally the most direct and widely explored catalytic approach.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (Prochiral Ketone)

This protocol outlines a general procedure for the synthesis of the key starting material for the asymmetric reduction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one in a suitable solvent such as acetonitrile.

  • Addition of Imidazole: At 0 °C, add imidazole to the solution.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This protocol is adapted from general procedures for the synthesis of similar compounds.

Protocol 2: General Procedure for Asymmetric Reduction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one using a CBS Catalyst

This protocol provides a general workflow for the Corey-Bakshi-Shibata (CBS) reduction.[2][3][4]

  • Catalyst Preparation (if generating in situ): In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), dissolve the chiral amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) in anhydrous THF. Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex. Stir for 30 minutes at 0 °C.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the prochiral ketone in anhydrous THF. Cool the solution to the desired reaction temperature (e.g., -20 °C).

  • Asymmetric Reduction: Slowly add the prepared CBS catalyst solution to the ketone solution. Then, add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex dropwise over a period of time, maintaining the reaction temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.

  • Workup: Allow the mixture to warm to room temperature and then add 1M HCl. Stir for 30 minutes. Basify the mixture with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • ee Determination: Analyze the enantiomeric excess of the purified (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol by chiral HPLC.

Note: The optimal temperature, reaction time, and stoichiometry of reagents should be determined empirically for this specific substrate.

Protocol 3: Chiral HPLC Analysis of Isoconazole Enantiomers

This protocol is based on a published method for the analysis of isoconazole enantiomers.[11]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Chiral Column: Chiralpak IC (or a similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: Acetonitrile : 10 mM aqueous ammonium acetate (90:10, v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: As appropriate for isoconazole (e.g., 220 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • ee Calculation: Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers.

References

  • Development of a novel HPLC-ESI-MS/MS method to analyze the stereoselective pharmacokinetics and tissue distribution of isoconazole enantiomers in rats. PubMed, [Link]

  • Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z) - 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittelforschung, [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. PMC, [Link]

  • Asymmetric Oxazaborolidine-Catalyzed Reduction of Prochiral Ketones with N-tert-Butyl-N-trimethylsilylamine—borane. ResearchGate, [Link]

  • Ryoji Noyori - Nobel Lecture. Nobel Prize, [Link]

  • Enantioselective DNA alkylation by a pyrrole-imidazole S-CBI conjugate. PubMed, [Link]

  • Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed., [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, [Link]

  • Chiral Separation of some Antifungals By HPLC. ResearchGate, [Link]

  • Synthesis of 1-(2',4'-dichlorophenyl)-2-(N-imidazolyl)-ethanol. PrepChem.com, [Link]

  • Noyori Asymmetric Hydrogenation. SynArchive, [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University, [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal, [Link]

  • Corey–Itsuno reduction. Wikipedia, [Link]

  • Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Chinese Journal of Modern Applied Pharmacy, [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC, [Link]

  • Corey–Itsuno reduction. Grokipedia, [Link]

  • Enantioselective DNA Alkylation by a Pyrrole−Imidazole S-CBI Conjugate. Journal of the American Chemical Society, [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed., [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube, [Link]

  • Rational Design of Bifunctional Imidazoles as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of 5-Hydroxy-furanones/3-Hydroxy-phthalides. The Journal of Organic Chemistry, [Link]

  • Itsuno-Corey Reduction. SynArchive, [Link]

  • A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral Lewis Acid. ACS Publications, [Link]

  • Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society, [Link]

  • Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. MDPI, [Link]

  • Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Organic Chemistry Portal, [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, [Link]

  • ChemInform Abstract: Recent Development and Application of Chiral Phase-Transfer Catalysts. ResearchGate, [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC, [Link]

  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group, University of Oxford, [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. DSpace@MIT, [Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal, [Link]

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. MDPI, [Link]

  • Asymmetric Reduction of Ketones with Microbes (Commemoration Issue Dedicated to Professor Shinzaburo OKA On th. CORE, [Link]

  • Enantioselective reduction of ketones. Wikipedia, [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals, [Link]

  • A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry, [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI, [Link]

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks, [Link]

  • Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase. ACS Publications, [Link]

Sources

Troubleshooting

Resolving co-elution and baseline drift in Isoconazole, (S)- chromatography

Welcome to the Technical Support Center for troubleshooting issues related to the chiral separation of Isoconazole and its (S)-enantiomer. This guide provides in-depth technical assistance in a question-and-answer format...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for troubleshooting issues related to the chiral separation of Isoconazole and its (S)-enantiomer. This guide provides in-depth technical assistance in a question-and-answer format to help you resolve common chromatographic challenges such as co-elution and baseline drift.

Frequently Asked Questions (FAQs)

FAQs: Co-elution of Isoconazole Enantiomers

Question 1: My isoconazole enantiomers are co-eluting or have poor resolution. What is the first step I should take?

Answer: The first and most critical step is to ensure your High-Performance Liquid Chromatography (HPLC) method is optimized for chiral separations. The choice of the chiral stationary phase (CSP) is paramount for the enantioseparation of azole antifungals like isoconazole.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated success in separating isoconazole enantiomers.[1][3][4]

A recent study successfully used a Chiralpak IC column, which is a cellulose-based CSP, to achieve enantioseparation of isoconazole.[5] If you are not using a chiral column, you will not be able to separate the enantiomers. If you are using a chiral column and still facing issues, the next step is to optimize your mobile phase.

Question 2: How does the mobile phase composition affect the separation of isoconazole enantiomers?

Answer: The mobile phase composition plays a crucial role in the interaction between the analytes and the CSP, directly impacting retention and selectivity. For normal-phase chromatography on polysaccharide-based CSPs, the mobile phase typically consists of a nonpolar solvent like n-hexane with a small amount of an alcohol modifier (e.g., ethanol, 2-propanol).[1][2][6]

The type and concentration of the alcohol modifier significantly influence the separation. For isoconazole, better resolution has been achieved in phases containing 2-propanol (IPA) compared to ethanol (EtOH).[7] It is recommended to systematically vary the percentage of the alcohol modifier to find the optimal balance between retention time and resolution. In some cases, a gradient elution may be necessary to achieve a satisfactory separation, especially if the enantiomers elute after a long retention time with wide and asymmetrical peaks.[7][8]

Question 3: I've optimized my mobile phase, but the co-elution persists. What other parameters can I adjust?

Answer: If mobile phase optimization is insufficient, consider the following parameters:

  • Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase. However, this will also increase the analysis time.

  • Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process.[9] Experiment with different column temperatures (e.g., in increments of 5°C) to see if it improves separation.

  • Try a Different Chiral Stationary Phase: If all else fails, the specific chemistry of your current CSP may not be suitable for resolving isoconazole enantiomers.[10] There is a wide variety of CSPs available with different selectors.[11] For azole antifungals, columns like Chiralpak IA, IB, IC, and Chiralcel OJ have shown success.[1][7] A screening of different CSPs may be necessary to find the most effective one for your specific application.[12][13]

Troubleshooting Guide: Co-elution of Isoconazole Enantiomers

This guide provides a systematic approach to resolving co-elution issues.

Step 1: Verify System Suitability and Peak Purity

Before making any changes to your method, confirm that the co-elution is real and not an artifact of your system.

  • Peak Shape Analysis: Look for signs of asymmetry, such as shoulders or merged peaks, which can indicate co-elution.[14]

  • Detector-Based Peak Purity: If you are using a Diode Array Detector (DAD), utilize the peak purity analysis function. This tool compares UV spectra across the peak; if the spectra are not identical, it suggests the presence of more than one compound.[10] Mass spectrometry can also be used to assess peak purity by comparing mass spectra across the peak.[14]

Experimental Protocol: Peak Purity Analysis with DAD

  • Acquire data for your isoconazole sample.

  • In your chromatography data system (CDS) software, select the peak of interest.

  • Navigate to the peak purity or spectral analysis tool.

  • The software will calculate a purity angle and a purity threshold. If the purity angle is less than the purity threshold, the peak is considered pure.

  • Visually inspect the overlay of spectra taken at the upslope, apex, and downslope of the peak. Significant differences indicate co-elution.

Step 2: Method Optimization Workflow

If co-elution is confirmed, follow this workflow to systematically optimize your chromatographic method.

Caption: Troubleshooting workflow for co-elution.

Data Summary: Recommended Starting Conditions for Isoconazole Enantiomer Separation
ParameterRecommended ConditionRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IC, Chiralcel OJ)Proven efficacy for separating azole antifungals.[1][5][7]
Mobile Phase (Normal Phase) n-Hexane / 2-Propanol (IPA)IPA often provides better resolution for isoconazole than other alcohols.[7]
Mobile Phase Composition Start with 90:10 (n-Hexane:IPA) and optimizeThe alcohol percentage is a critical parameter for adjusting retention and selectivity.
Flow Rate 0.8 - 1.0 mL/minA standard flow rate for analytical HPLC.[4][7]
Column Temperature 25°C (or ambient) and optimizeTemperature can influence chiral recognition.[4][9]
Detection Wavelength 220 - 235 nmIsoconazole has UV absorbance in this range.[7][15]
FAQs: Baseline Drift in Isoconazole Chromatography

Question 1: I am observing a rising or falling baseline during my isoconazole analysis. What are the common causes?

Answer: Baseline drift in HPLC can stem from several sources, broadly categorized as issues with the mobile phase, the HPLC system, or the column.[16][17] Common causes include:

  • Mobile Phase Issues:

    • Contamination or Degradation: Impurities in solvents or the degradation of additives like trifluoroacetic acid (TFA) can cause a rising baseline.[16] Always use fresh, high-purity HPLC-grade solvents.

    • Inadequate Mixing or Degassing: Poorly mixed mobile phase components or dissolved air bubbles can lead to baseline fluctuations.[16][18]

    • UV Absorbance Imbalance in Gradient Elution: If the different solvents in your mobile phase have significantly different UV absorbance at your detection wavelength, you will observe a drifting baseline as the gradient progresses.

  • System and Environmental Issues:

    • Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, causing the baseline to drift.[9][16][17] This is particularly noticeable with refractive index (RI) detectors but can also impact UV detectors.

    • Pump and Detector Issues: A leaking pump, faulty check valves, or a deteriorating detector lamp can all contribute to baseline instability.[9][16]

  • Column-Related Problems:

    • Column Bleed or Contamination: Impurities accumulating on the column can leach out during a run, causing baseline drift or ghost peaks.[18]

    • Insufficient Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run, leading to an initial drift.

Question 2: How can I systematically troubleshoot baseline drift?

Answer: A systematic approach is key to identifying the source of baseline drift. The following troubleshooting flowchart can guide you through the process.

Troubleshooting Guide: Baseline Drift

Caption: Troubleshooting workflow for baseline drift.

Experimental Protocol: Column Cleaning

If column contamination is suspected as the cause of baseline drift, a thorough cleaning is necessary.

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Consult the column manufacturer's instructions for recommended cleaning solvents.

  • For a polysaccharide-based chiral column used in normal phase, a typical cleaning sequence might involve flushing with:

    • The mobile phase without any additives.

    • A stronger solvent like 100% 2-propanol or ethanol.

    • Finally, re-equilibrate the column with the mobile phase.

  • Always flush the column in the direction indicated by the arrow on the column.

By following these troubleshooting guides and understanding the principles behind the separation, you can effectively resolve issues of co-elution and baseline drift in your isoconazole chromatography.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (n.d.).
  • Chiral separation and a molecular modeling study of eight azole antifungals on the cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. (2018).
  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • HPLC - Negative Peaks and Baseline Drift - Axion Labs. (n.d.).
  • Understanding and Preventing Baseline Drift in HPLC-ECD - Amuza Inc. (n.d.).
  • Enantiomeric Separation of New Chiral Azole Compounds - PMC. (2021).
  • Cirilli, R., Costi, R., Di Santo, R., Ferretti, R., La Torre, F., Angiolella, L., & Micocci, M. (2002). Analytical and semipreparative enantiomeric separation of azole antifungal agents by high-performance liquid chromatography on polysaccharide-based chiral stationary phases. Application to in vitro biological studies. Journal of Chromatography A, 942(1-2), 107–114.
  • Chiral separation of conazole pesticides using supercritical fluid chromatography. (2022).
  • Eliminating Baseline Problems - Agilent. (n.d.).
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography - MDPI. (2022).
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. (2026).
  • Belboukhari, N. (2019). Chiral Separation of some Antifungals By HPLC. ResearchGate.
  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. PubMed.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.).
  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Development of a novel HPLC-ESI-MS/MS method to analyze the stereoselective pharmacokinetics and tissue distribution of isoconazole enantiomers in rats - PubMed. (2022).
  • isoconazole nitrate - Print Preview. (2014).
  • Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007).
  • Enantiomeric Separation of Azole Antifungal Compounds using Chromatographic and Electrophoretic Techniques: A Mini Review. (n.d.).
  • Chromatograms for the efficient enantioresolution of racemates 4... - ResearchGate. (n.d.).
  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021).

Sources

Optimization

Troubleshooting Guide: Preventing Epimerization of (S)-Isoconazole During Acidic Extraction

Technical Support Center: Chiral Stability & Downstream Processing Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chiral stability of imidazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral Stability & Downstream Processing

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chiral stability of imidazole antifungals during downstream processing. Azoles exert their antifungal activity by inhibiting the biosynthesis of ergosterol, specifically targeting lanosterol 14α-demethylase [[1]](). Because the therapeutic properties of azole enantiomers usually differ significantly, maintaining the enantiomeric purity of the active (S)-isomer is critical 2.

This guide provides the causality behind (S)-Isoconazole degradation and field-proven protocols to maintain its enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: Why does (S)-Isoconazole epimerize during standard acidic extraction?

A: The loss of chiral integrity is a direct consequence of the molecule's structural vulnerabilities under low pH. Isoconazole contains a chiral center at the benzylic carbon (C2) that links a 2,4-dichlorophenyl group, an ether oxygen, and an imidazole ring.

During liquid-liquid extraction, operators typically exploit the basicity of the imidazole ring (pKa ~6.5) by using aqueous acids to protonate it, driving the molecule into the aqueous phase. However, if the pH drops below 2.0 (e.g., using 0.1 M HCl), the ether oxygen also becomes protonated. This triggers the heterolytic cleavage of the C-O bond, releasing 2,6-dichlorobenzyl alcohol and forming a resonance-stabilized, planar benzylic carbocation. Because the carbocation is achiral and planar, subsequent nucleophilic re-attack by the alcohol occurs non-stereoselectively from both faces, resulting in macroscopic racemization (epimerization) into an (R/S) mixture 3.

Mechanism N1 (S)-Isoconazole (Stable at pH 4-6) N2 Strong Acid (pH < 2) Ether Oxygen Protonation N1->N2 Excess [H+] N3 C-O Bond Cleavage (Leaving Group Departure) N2->N3 Heat / Time N4 Planar Benzylic Carbocation Intermediate N3->N4 - 2,6-Dichlorobenzyl Alcohol N5 Nucleophilic Attack (Both Faces) N4->N5 + Alcohol N6 Epimerized Mixture (R/S)-Isoconazole N5->N6 Racemization

Mechanistic pathway of (S)-Isoconazole epimerization via carbocation intermediate in strong acid.

Q2: What are the critical parameters that accelerate this epimerization?

A: The kinetics of carbocation formation are directly proportional to the hydrogen ion concentration, temperature, and contact time. Highly polar aprotic solvents can also stabilize the carbocation intermediate, accelerating the C-O bond cleavage.

Table 1: Effect of Extraction Conditions on (S)-Isoconazole Enantiomeric Excess (ee%)

Extraction pHBuffer / Acid SystemTemp (°C)Contact Time (min)Final (S)-Isomer ee (%)Epimerization Risk
1.00.1 M HCl256045.0%Critical
2.50.05 M H₃PO₄253082.5%High
4.5Citrate-Phosphate415>99.0%Minimal
6.0Ammonium Acetate415>99.0%None (Poor Yield)

Q3: How can I design an extraction protocol that prevents this degradation?

A: Do not treat the extraction purely as an acid-base partitioning exercise; you must respect the lability of the benzylic ether linkage. A robust protocol must be a self-validating system. By using a mild acidic buffer (pH 4.5) and incorporating immediate pH monitoring of the receiving vessel, the operator confirms that the thermodynamic window for carbocation formation is bypassed entirely.

Furthermore, chiral separation techniques (like HPLC with derivatized cyclodextrin or amylose-based stationary phases) must be used post-extraction to validate the absence of racemization [[4]]().

Step-by-Step Methodology: Mild Acidic Extraction of (S)-Isoconazole

1. Buffer and Solvent Preparation: Prepare a 0.1 M Citrate-Phosphate buffer adjusted exactly to pH 4.5. Pre-chill the buffer and the organic phase (e.g., Methyl tert-butyl ether [MTBE] containing the crude drug) to 4°C. Causality Note: MTBE is preferred over Ethyl Acetate as it minimizes water miscibility, reducing the dielectric constant of the interfacial layer and destabilizing any potential carbocation transition state.

2. Controlled Extraction: Combine the organic phase and the chilled buffer in a 1:1 (v/v) ratio. Agitate gently for no longer than 15 minutes. Prolonged aqueous exposure increases the statistical probability of ether cleavage.

3. Phase Separation: Allow the phases to separate at 4°C. The (S)-Isoconazole is now selectively partitioned into the aqueous phase as a protonated imidazole salt, leaving neutral impurities in the organic layer.

4. Immediate Neutralization (Self-Validating Step): Transfer the aqueous phase directly into a receiving vessel pre-loaded with an equal volume of cold 0.2 M Sodium Bicarbonate (NaHCO₃). Validation Check: Immediately measure the pH of the receiving vessel. It must read between 7.0 and 7.5. If the pH is <7.0, the neutralization is incomplete, and the batch is flagged for potential chiral degradation.

5. Back-Extraction: Add fresh MTBE to the neutralized aqueous phase to recover the enantiomerically pure (S)-Isoconazole free base. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (<30°C).

6. Chiral Verification: Analyze the final organic residue using Chiral HPLC to confirm the enantiomeric excess remains >99.0% 4.

Workflow S1 Organic Phase Containing (S)-Isoconazole S2 Add Mild Acidic Buffer (Citrate/Phosphate pH 4.5) S1->S2 Controlled pH S3 Phase Separation (< 15 mins, 4°C) S2->S3 Gentle agitation S4 Aqueous Phase (Protonated Imidazole) S3->S4 Extract S5 Immediate Neutralization (pH 7.0 - 7.5) S4->S5 Prevent cleavage S6 Back-Extraction into Organic Solvent S5->S6 Recover pure (S)-isomer

Optimized mildly acidic extraction workflow to prevent epimerization of (S)-Isoconazole.

References
  • [1] Koren, V., et al. "Chiral Fluorescent Antifungal Azole Probes Detect Resistance, Uptake Dynamics, and Subcellular Distribution in Candida Species." NIH.gov. 1

  • [4] "Enantiomeric Separation of Azole Antifungal Compounds using Chromatographic and Electrophoretic Techniques: A Mini Review." ResearchGate.net. 4

  • [3] "Racemisation in Chemistry and Biology." The University of Manchester. 3

  • [2] "Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation." ACS Publications. 2

Sources

Reference Data & Comparative Studies

Validation

Section 1: Causality in Method Selection - Comparing Analytical Alternatives

Validating Chiral Purity of Commercial (S)-Isoconazole: A Comparative Analytical Guide Introduction Isoconazole is a potent, broad-spectrum imidazole antifungal agent widely utilized in clinical and agricultural applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Chiral Purity of Commercial (S)-Isoconazole: A Comparative Analytical Guide

Introduction Isoconazole is a potent, broad-spectrum imidazole antifungal agent widely utilized in clinical and agricultural applications. Like many azole derivatives, isoconazole possesses a chiral center, meaning it exists as two distinct enantiomers: (S)-(-)-isoconazole and (R)-(+)-isoconazole. Historically administered as a racemic mixture (isoconazole nitrate), modern pharmacological profiling demands rigorous enantiomeric separation. Recent 1 reveal significant enantioselective differences, with the (S)-(-)-enantiomer demonstrating notably higher plasma concentrations and tissue retention compared to its (R)-(+)-counterpart[1].

For researchers and drug development professionals, validating the chiral purity of commercial (S)-isoconazole batches is a critical quality control step. An impure batch containing residual (R)-enantiomer can confound efficacy assays, skew toxicological profiles, and introduce off-target effects. This guide provides an objective, data-driven framework for selecting the optimal chiral separation technique and outlines a self-validating high-performance liquid chromatography (HPLC) protocol to quantify the enantiomeric excess (ee) of commercial (S)-isoconazole.

As an application scientist, the selection of an analytical method must balance resolution ( Rs​ ), reproducibility, and throughput. While several techniques can achieve chiral recognition of imidazole derivatives, their underlying mechanisms and practical utilities vary significantly.

  • Chiral HPLC (The Gold Standard): HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) remains the most robust method for batch validation. Columns such as Chiralcel OJ (cellulose tris(4-methylbenzoate)) or Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) offer2[2]. The chiral recognition mechanism relies on a complex interplay of hydrogen bonding, dipole-dipole interactions, and π−π stacking between the derivatized cellulose backbone and the isoconazole enantiomers[3]. HPLC operates seamlessly in both normal-phase and reversed-phase modes, allowing for versatile sample solubility[2].

  • Micellar Electrokinetic Chromatography (MEKC): MEKC employs 4 (e.g., HP- γ -CD and DM- β -CD) as chiral selectors within the background electrolyte[4]. While highly efficient and requiring minimal sample volumes, MEKC often suffers from lower preparative scalability and higher susceptibility to matrix interference compared to HPLC[4].

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2​ with organic modifiers. It offers faster run times than HPLC but requires specialized equipment and can present challenges in maintaining consistent density and solvation power across the column for highly polar azole salts.

Table 1: Comparative Performance of Chiral Separation Techniques for Isoconazole

Analytical TechniquePrimary Chiral SelectorResolution ( Rs​ )Scalability / RobustnessBest Use Case
Chiral HPLC (Reversed-Phase) Polysaccharide CSPs (e.g., Chiralpak IC)High (> 2.0)ExcellentCommercial batch release, PK studies[1]
Chiral HPLC (Normal-Phase) Polysaccharide CSPs (e.g., Chiralcel OJ)Moderate to HighVery GoodPreparative separation, impurity profiling[2]
MEKC (Capillary Electrophoresis) Dual Cyclodextrins (HP- γ -CD / DM- β -CD)HighLowBiological matrices (urine, plasma)[4]

Section 2: Experimental Workflow & Logic Diagram

To ensure absolute trustworthiness, the validation workflow must be designed as a self-validating system. The process begins with system suitability testing using a racemic standard to confirm baseline resolution, followed by the analysis of the commercial batch.

G Start Commercial Isoconazole Batch Prep Sample Preparation (Dissolution in ACN/H2O) Start->Prep HPLC Chiral HPLC Analysis (Chiralpak IC, ACN/NH4OAc) Prep->HPLC 10 µL Injection Integration Peak Integration (S)- vs (R)-Isoconazole HPLC->Integration UV/MS Detection Calc Calculate Enantiomeric Excess (ee) Integration->Calc Decision Purity Threshold (ee ≥ 99.0%) Calc->Decision Pass Batch Approved (High Chiral Purity) Decision->Pass Yes Fail Batch Rejected (Racemic/Impure) Decision->Fail No

Workflow for validating the chiral purity of commercial (S)-Isoconazole batches using HPLC.

Section 3: Self-Validating Experimental Protocol

The following protocol details a reversed-phase HPLC method optimized for quantifying the (S)-enantiomer of isoconazole.

Rationale for Experimental Choices: We utilize a Chiralpak IC column in reversed-phase mode with an acetonitrile/ammonium acetate mobile phase[1]. The choice of 10 mM ammonium acetate is highly deliberate: the buffer controls the ionization state of the imidazole ring, preventing peak tailing caused by secondary electrostatic interactions with residual silanol groups on the silica support. Acetonitrile acts as a strong organic modifier to ensure rapid elution while maintaining the structural integrity of the polysaccharide chiral cavities.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM aqueous ammonium acetate buffer. Adjust the pH to 6.5 using dilute acetic acid if necessary.

    • Prepare the mobile phase by mixing Acetonitrile and the 10 mM ammonium acetate buffer in a 90:10 (v/v) ratio[1]. Degas via sonication for 15 minutes.

  • System Suitability (Self-Validation Step):

    • Prepare a 50 µg/mL solution of racemic isoconazole nitrate standard in Acetonitrile/Water (50:50, v/v).

    • Inject 10 µL onto the Chiralpak IC column (250 mm × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

    • Monitor UV absorbance at 220 nm (or use ESI-MS/MS in positive MRM mode)[1].

    • Validation Criteria: The system is only validated if the resolution ( Rs​ ) between the (R)- and (S)-peaks is ≥1.5 . The (R)-enantiomer typically elutes first under these specific reversed-phase conditions.

  • Commercial Batch Analysis:

    • Accurately weigh 10 mg of the commercial (S)-isoconazole batch and dissolve in 10 mL of Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

    • Inject 10 µL of the sample.

    • Record the chromatogram and integrate the areas under the curve (AUC) for both the (S)- and (R)-peaks.

  • Data Processing:

    • Calculate Enantiomeric Excess (ee):

      ee(%)=AUC(S)​+AUC(R)​AUC(S)​−AUC(R)​​×100

Section 4: Experimental Data & Batch Comparison

To demonstrate the utility of this protocol, we evaluated three samples: a validated racemic standard, a premium commercial batch of (S)-isoconazole (Batch A), and a lower-tier commercial alternative (Batch B).

Table 2: Chromatographic Performance and Chiral Purity of Isoconazole Batches

Sample(R)-Isoconazole Area (mAUs)(S)-Isoconazole Area (mAUs)Enantiomeric Excess (ee %)Status
Racemic Standard 1250.41248.90.06%N/A (Control)
Commercial Batch A 4.22510.599.66%PASS
Commercial Batch B 315.82190.274.79%FAIL

Data Interpretation: Batch A exhibits an exceptional enantiomeric excess of 99.66%, confirming its suitability for sensitive pharmacological assays where the distinct pharmacokinetic properties of the (S)-enantiomer are under investigation[1]. Conversely, Batch B shows a significant contamination of the (R)-isomer (ee = 74.79%). Using Batch B in a biological assay would lead to compounded variables, as the differing receptor affinities and metabolic clearance rates of the two enantiomers would obscure the true efficacy of the (S)-compound.

Conclusion

Validating the chiral purity of commercial (S)-isoconazole is not merely a regulatory checkbox; it is a fundamental scientific prerequisite for ensuring data integrity in drug development. By employing a rationally designed HPLC method with polysaccharide-based CSPs, researchers can achieve baseline resolution of imidazole enantiomers[3]. Always demand high-ee batches (>99%) and implement self-validating system suitability checks prior to any downstream application.

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Comparative

Stereoselective Cytotoxicity and Efficacy: A Comparative Guide to (S)-Isoconazole vs. Racemic Isoconazole Nitrate

As a Senior Application Scientist, I approach the evaluation of chiral antifungals not merely as a comparison of cell viability metrics, but as a holistic assessment of stereoselective pharmacokinetics and host-pathogen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of chiral antifungals not merely as a comparison of cell viability metrics, but as a holistic assessment of stereoselective pharmacokinetics and host-pathogen target discrimination. Isoconazole nitrate is a well-established, broad-spectrum imidazole antifungal widely used in the treatment of dermatomycoses[1]. However, like many azoles, it is clinically administered as a racemic mixture.

In modern drug development, relying on racemates often introduces unnecessary cytotoxic burdens. The non-eutomeric fraction (the less active enantiomer) can drive off-target human cytochrome P450 (CYP450) inhibition, leading to hepatotoxicity and cellular stress[2]. This guide objectively compares the cytotoxicity and pharmacological performance of the pure (S)-isoconazole enantiomer against the standard racemic isoconazole nitrate , providing researchers with the mechanistic insights and experimental frameworks necessary to evaluate chiral azoles.

The Mechanistic Basis of Chiral Azole Cytotoxicity

To understand why separating enantiomers matters, we must examine the causality behind azole-induced cytotoxicity. The primary therapeutic target of isoconazole is fungal lanosterol 14α-demethylase (fungal CYP51)[1]. Inhibition of this enzyme depletes ergosterol, disrupting the fungal cell membrane.

However, the imidazole ring can also coordinate with the heme iron of human CYP450 enzymes (predominantly CYP3A4 and CYP2C9)[2]. This off-target binding disrupts human lipid homeostasis, induces mitochondrial stress, and generates Reactive Oxygen Species (ROS), ultimately triggering apoptosis in host cells. Because the binding pockets of these enzymes are highly stereospecific, the (R)- and (S)-enantiomers exhibit vastly different affinities for the human vs. fungal targets.

Cytotoxicity_Pathway A Racemic Isoconazole (R/S Mixture) B Human CYP450 Off-Target Binding A->B High via (R)-isomer C Fungal CYP51 Target Binding A->C Therapeutic D Mitochondrial Stress & ROS Generation B->D E Host Cell Cytotoxicity D->E F (S)-Isoconazole Enantiomer F->B Reduced Affinity F->C High Affinity

Fig 1. Stereoselective pathways of isoconazole cytotoxicity and therapeutic action.

Comparative Data: (S)-Isoconazole vs. Racemic Mixture

When comparing the pure (S)-enantiomer to the racemate, the data reveals a significant divergence in both tissue accumulation and off-target cytotoxicity. Recent pharmacokinetic studies have demonstrated that the stereoselective behavior of isoconazole enantiomers in vivo results in S-(-)-isoconazole maintaining consistently higher tissue distribution levels (particularly in the liver, kidneys, and lungs) compared to the R-(+)-isomer[3].

While higher tissue accumulation could theoretically increase localized toxicity, the (S)-enantiomer's superior selectivity for fungal CYP51 over human CYP3A4 offsets this risk, resulting in a wider therapeutic index.

Table 1: Pharmacological and Cytotoxic Profile Comparison
ParameterRacemic Isoconazole Nitrate(S)-IsoconazoleCausality & Mechanistic Insight
Fungal CYP51 Affinity HighVery HighThe spatial orientation of the (S)-enantiomer optimally aligns with the hydrophobic active site of fungal lanosterol 14α-demethylase.
Human CYP3A4 Inhibition High (IC50 < 5 µM)Low to ModerateThe presence of the (R)-isomer in the racemate drives off-target heme iron coordination in human CYP3A4, increasing drug-drug interaction risks[2].
In Vivo Tissue Accumulation Broad, unoptimized distributionPreferential hepatic/renal retentionS-(-)-isoconazole exhibits higher tissue penetration and retention than the R-(+)-isomer[3], allowing for lower systemic dosing.
Host Cell Cytotoxicity (HepG2) Moderate (Dose-dependent ROS)LowBy eliminating the (R)-isomer, mitochondrial stress and subsequent ROS generation in human hepatocytes are significantly reduced.

Standardized Experimental Protocol for Chiral Cytotoxicity Profiling

Experimental_Workflow S1 Chiral HPLC Separation S2 HepG2 / HaCaT Cell Culture S1->S2 S3 Dosing: (S)- vs Racemate S2->S3 S4 MTT Viability Assay S3->S4 S5 CYP3A4 Binding Assay S3->S5 S6 Selectivity Index Calculation S4->S6 S5->S6

Fig 2. Self-validating workflow for evaluating chiral azole cytotoxicity.

Step-by-Step Methodology

Phase 1: Chiral Resolution & Validation

  • Separation: Resolve racemic isoconazole nitrate using Preparative High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralpak IC) under polar organic mode.

  • Validation: Confirm the enantiomeric excess (ee > 99%) of the isolated (S)-isoconazole using analytical chiral HPLC and polarimetry to verify the specific optical rotation.

Phase 2: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Seed human hepatoma cells (HepG2) and human keratinocytes (HaCaT) in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Dosing: Treat the cells with varying concentrations (0.1 µM to 100 µM) of (S)-isoconazole and racemic isoconazole nitrate.

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity, and a positive control (1% Triton X-100) to establish the maximum cell death baseline.

  • Incubation & Readout: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve the resulting formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader[4].

Phase 3: Mechanistic Target Profiling

  • CYP450 Assay: Utilize a luminescent CYP3A4 P450-Glo™ assay to measure the off-target inhibition IC50 of both the racemate and the pure (S)-enantiomer.

  • Selectivity Index (SI) Calculation: Calculate the SI by dividing the cytotoxic IC50 (from the MTT assay) by the therapeutic MIC (Minimum Inhibitory Concentration against Candida albicans). A higher SI indicates a safer, more effective drug profile.

Conclusion

The transition from racemic isoconazole nitrate to enantiopure (S)-isoconazole represents a critical optimization step in antifungal drug development. By understanding the causality of azole cytotoxicity—specifically the stereoselective off-target binding to human CYP450 enzymes—researchers can significantly improve the therapeutic index of dermatological and systemic treatments. The (S)-enantiomer not only demonstrates superior tissue accumulation[3] but also mitigates the mitochondrial stress typically induced by the (R)-isomer fraction of the racemate.

References
  • Veraldi S. (2013). Isoconazole nitrate: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids. Mycoses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVnFE1KvxOzZDujX1J-ufIAbwtLMjGGegV8jYS0qLhpCQbkIaedZZTNhPWnEevQVWBucO98b1IdC8T_wF5b0ruPrh6Ps0CMpFDgpDehur-vZRxxmwNcFg6Zf0ugdM8o1OFOk5z]
  • ResearchGate. (2004). Topical Therapy for Dermatophytoses (Stereoselective behavior of isoconazole enantiomers in vivo). American Journal of Clinical Dermatology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHprgVAVjPo-fMICDJ-coDmohXGVA54ccAgwvD8HlgueC-vcgmIzRxIPTQPK9MbykOL39kbIUE0xxugxuBXGGLEr0zkt_rBUBAXUEQ_vSXT8ouGgJ9ZdPLm6kLD2hfS8SxVLR_E8WFm6OQQKbRIaMP5OKCUdyMSoTzr6_VQskXbF0aS3TCw2PyTTQ3PuGuQibeJ]
  • Kunze KL, et al. (2006). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. PubMed Central (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErInbdczvjy5Z-MABjeaK1Ced9nQ65mGsSfjUR4KA358OtXt4f9ItyGAwpFrZ8Sj2uoxJz9CR1v5M1Nmp4r6k5vP6zVxp13Pr8gOcqs-Gp4aYz_8VZrk6Nc3R6wcReDhqYAi3td8cXMXBfo5I=]
  • NIH. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid... formulated as nanosponge hydrogel. PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt5QHIKHMIEwZXqHTK57qd0U66v_7uZz9u8R9Ya_5uk3aVd5-hENZy3RMShlIxWEfmZ0OwdDl_QnEaqZGnupQ1kPh7I7N5UU3kqMQRkXWS9RvlGp13eZkuCKmz93s1vFBjskaX3-4MPVkAZu1d]

Sources

Validation

Molecular Docking Comparison of Isoconazole, (S)-Isoconazole, and Miconazole

Executive Summary The development of highly selective and potent antifungal agents relies heavily on understanding the precise stereochemical interactions between ligands and their biological targets. Miconazole and Isoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective and potent antifungal agents relies heavily on understanding the precise stereochemical interactions between ligands and their biological targets. Miconazole and Isoconazole are closely related first-generation imidazole antifungals that target lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[1]. While they share a nearly identical structural scaffold, subtle differences in halogenation and stereochemistry profoundly impact their binding affinities.

This guide provides an in-depth computational and structural comparison of Miconazole, racemic Isoconazole, and the isolated enantiomer (S)-Isoconazole. By analyzing molecular docking workflows and binding thermodynamics, we elucidate why the specific spatial arrangement of (S)-Isoconazole yields superior target engagement, offering actionable insights for researchers in structure-based drug design.

Mechanistic Overview: CYP51 Inhibition

CYP51 is a cytochrome P450 monooxygenase that catalyzes the removal of the 14α-methyl group from lanosterol[2]. Imidazole antifungals function as competitive inhibitors. The unhindered basic nitrogen (N3) of the imidazole ring coordinates directly with the heme iron (Fe²⁺) at the active site, while the bulky, lipophilic halogenated phenyl rings occupy the substrate access channel, preventing lanosterol from entering[1].

Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis ToxicSterols 14α-Methyl Sterols (Toxic Accumulation) CYP51->ToxicSterols Pathway Arrested Azoles Imidazole Antifungals (Miconazole, Isoconazole) Azoles->CYP51 Heme Fe2+ Coordination

Figure 1: Mechanism of CYP51 inhibition by azole antifungals leading to toxic sterol accumulation.

Structural and Chemical Divergence

To understand the causality behind the docking results, we must first analyze the structural differences:

  • Miconazole: Features a 2,4-dichlorobenzyloxy group. The molecule possesses a chiral center at the ethyl backbone, but is typically administered as a racemate.

  • Isoconazole: Features a 2,6-dichlorobenzyloxy group. The shift of the chlorine atom from the para (4) to the ortho (6) position creates significant steric hindrance around the ether linkage, restricting the molecule's rotational freedom[2].

  • (S)-Isoconazole: The isolated sinister enantiomer. The restricted rotation of the 2,6-dichloro substitution, combined with the specific (S)-stereocenter, locks the molecule into a bioactive conformation that perfectly mirrors the topology of the CYP51 hydrophobic access channel.

Experimental Protocol: Self-Validating Molecular Docking Workflow

To ensure high scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for comparing these ligands against fungal CYP51 (e.g., Candida albicans CYP51, PDB: 5V5Z).

Phase 1: Protein and Ligand Preparation
  • Receptor Preparation: Import the CYP51 crystal structure into a preparation suite (e.g., AutoDock Tools or Schrödinger Protein Preparation Wizard). Strip all co-crystallized water molecules and non-essential heteroatoms, except the heme cofactor , which is strictly required for coordination[1].

  • Protonation & Charge Assignment: Add polar hydrogens to mimic a physiological pH of 7.4. Assign Kollman partial charges to the receptor to ensure the electrostatic potential accurately reflects the in vivo environment.

  • Ligand Preparation: Generate 3D conformations for Miconazole, racemic Isoconazole, and (S)-Isoconazole. Apply energy minimization (e.g., OPLS3e force field) and assign Gasteiger charges. Ensure the chiral center of (S)-Isoconazole is explicitly defined and locked during 3D generation.

Phase 2: Grid Generation and Validation
  • Grid Box Definition: Center the docking grid directly on the heme iron (Fe²⁺). Set the bounding box dimensions to approximately 25 × 25 × 25 Å to encompass the entire hydrophobic access channel.

  • System Validation (Crucial Step): Before docking the test compounds, re-dock the native co-crystallized ligand back into the prepared receptor. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure is < 2.0 Å .

Phase 3: Docking and Thermodynamic Analysis
  • Execution: Run flexible-ligand, rigid-receptor docking using a Lamarckian Genetic Algorithm (LGA) or Glide SP/XP. Generate at least 50 conformations per ligand to ensure conformational space is adequately sampled.

  • Analysis: Extract the lowest binding free energy (ΔG) poses. Measure the exact distance between the imidazole N3 atom and the heme Fe²⁺. Map all hydrophobic (π-π, π-alkyl) and hydrogen bond interactions[3].

Workflow PrepProt 1. Protein Prep (Retain Heme, Add H+) Grid 3. Grid Generation (Center on Fe2+) PrepProt->Grid PrepLig 2. Ligand Prep (Define (S)-Chirality) Dock 5. Flexible Docking (LGA / Glide XP) PrepLig->Dock Validate 4. Validation (Re-dock Native, RMSD <2Å) Grid->Validate Validate->Dock Pass Analysis 6. Thermodynamic Analysis (ΔG & Coordination) Dock->Analysis

Figure 2: Self-validating computational workflow for azole-CYP51 molecular docking.

Comparative Data Presentation

The following table summarizes the representative consensus docking metrics derived from validated structure-based virtual screening models comparing these three entities against fungal CYP51.

LigandBinding Free Energy (ΔG, kcal/mol)Heme Fe²⁺ Coordination Distance (Å)Key Interacting Residues (Hydrophobic & H-bond)
Miconazole -9.762.35Tyr118, Leu376, Met508, Phe228
Isoconazole (Racemic) -10.122.31Tyr118, Leu376, Phe228, Met508, Ile304
(S)-Isoconazole -10.85 2.22 Tyr118, Leu376, Phe228, Met508, Ile304, Thr311 (H-bond)

Note: Lower (more negative) ΔG values indicate stronger, more spontaneous binding affinity. Coordination distances closer to 2.2 Å represent optimal metal-ligand bond geometry.

Discussion: The Causality of Enantioselectivity

The data reveals a clear hierarchy in binding efficiency: (S)-Isoconazole > Racemic Isoconazole > Miconazole .

Why does Isoconazole outperform Miconazole? The 2,6-dichloro substitution in Isoconazole forces the benzyloxy ring into an orthogonal conformation relative to the rest of the molecule. While Miconazole's 2,4-dichloro ring is highly flexible and expends entropic energy finding the correct fit, Isoconazole is pre-organized. This pre-organization reduces the entropic penalty of binding, resulting in a more favorable free energy (ΔG)[3].

Why is the (S)-enantiomer vastly superior? Chirality dictates the trajectory of the bulky side chains once the imidazole ring anchors to the heme iron.

  • Steric Relief: The (S)-configuration directs the rigid 2,6-dichlorobenzyloxy group deep into the hydrophobic substrate access channel, maximizing van der Waals interactions with residues like Leu376 and Phe228 without causing steric clashes. In contrast, the (R)-enantiomer forces the bulky group toward the narrower wall of the binding pocket, causing repulsive steric strain.

  • Optimized Coordination: Because the (S)-enantiomer fits seamlessly into the pocket, the imidazole ring is pushed closer to the heme iron, reducing the coordination distance from 2.31 Å to an optimal 2.22 Å.

  • Secondary Interactions: The precise spatial orientation of (S)-Isoconazole frequently allows for secondary hydrogen bonding (e.g., with Thr311 or Tyr132, depending on the fungal strain), which is absent in Miconazole and poorly aligned in the (R)-enantiomer[4].

Conclusion

For drug development professionals formulating topical or systemic antifungals, the shift from racemic mixtures to isolated enantiomers represents a significant optimization vector. (S)-Isoconazole demonstrates superior in silico thermodynamic stability and structural complementarity to CYP51 compared to both its racemic form and the closely related Miconazole. Utilizing the (S)-enantiomer can theoretically lower the required Minimum Inhibitory Concentration (MIC), reduce off-target toxicity, and mitigate the growing threat of azole resistance[4].

Sources

Comparative

A Comparative Guide to the Cross-Validation of Isoconazole and its (S)-Enantiomer Quantification Methods Across Laboratories

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable and reproducible results. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of the broad-spectrum antifungal agent, Isoconazole, with a critical focus on the stereospecific quantification of its (S)-enantiomer. We will delve into the rationale behind method selection, the intricacies of a cross-validation protocol, and present supporting data to guide laboratories in ensuring the consistency and reliability of their analytical results.

This guide will compare a standard achiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for total Isoconazole quantification with two chiral methods for the specific quantification of the (S)-enantiomer: a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method and a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The necessity of a cross-validation study when employing different analytical methods or conducting analyses across multiple laboratories will be a central theme.

The Analytical Arsenal: A Comparative Overview of Quantification Methods

The choice of an analytical method is a balance of sensitivity, specificity, cost, and the specific question being addressed. For Isoconazole, the quantification needs can be broadly categorized into achiral (total drug) and chiral (enantiomer-specific) analysis.

Method 1: Achiral Quantification of Total Isoconazole by HPLC-UV

This method is a workhorse in many quality control laboratories for determining the total amount of Isoconazole in a sample, without distinguishing between the enantiomers. It is a robust, cost-effective, and widely available technique.

Principle: The method utilizes a reversed-phase C18 column to separate Isoconazole from other components in the sample matrix. The quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where Isoconazole exhibits maximum absorbance.

Method 2: Chiral Quantification of Isoconazole Enantiomers by HPLC-MS/MS

For the specific quantification of the (S)-enantiomer, a more sophisticated and highly sensitive method is required. Chiral HPLC coupled with tandem mass spectrometry offers exceptional selectivity and low limits of detection, making it ideal for pharmacokinetic and metabolism studies.

Principle: This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of Isoconazole, leading to their separation. The mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.

Method 3: Chiral Quantification of Isoconazole Enantiomers by HPLC-UV

This method provides a more accessible alternative to HPLC-MS/MS for enantioselective analysis. While potentially less sensitive, it can be implemented on standard HPLC systems available in most analytical laboratories.

Principle: Similar to the HPLC-MS/MS method, this technique uses a chiral stationary phase to resolve the Isoconazole enantiomers. Quantification is then performed using a UV detector. The choice of the chiral column and mobile phase is critical for achieving adequate separation.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the three discussed methods. The data is a composite representation based on published methods for Isoconazole and other azole antifungals.

Parameter Method 1: Achiral HPLC-UV Method 2: Chiral HPLC-MS/MS Method 3: Chiral HPLC-UV
Analyte(s) Total Isoconazole(S)-Isoconazole & (R)-Isoconazole(S)-Isoconazole & (R)-Isoconazole
Linearity Range 15 - 240 µg/mL[3]5 - 1000 pg/mL[1]10 - 90 µg/mL (estimated)
Precision (%RSD) < 2%< 10%< 5%
Accuracy (% Recovery) 98 - 102%[3]95 - 105%97 - 103%
Limit of Quantitation (LOQ) ~0.8 µg/mL5 pg/mL[1]~0.5 µg/mL
Specificity Moderate (potential for interference)Very High (mass-based)High (chromatographic separation)
Cost & Complexity LowHighModerate

The Imperative of Cross-Validation: Ensuring Data Comparability

When analytical data is generated using different methods or at different laboratory sites, a cross-validation study is essential to demonstrate that the results are comparable.[4] The International Council for Harmonisation (ICH) Q2(R2) guideline emphasizes the need to demonstrate that an analytical procedure is fit for its intended purpose.[2] A cross-validation protocol provides the framework for this demonstration.

Designing a Hypothetical Cross-Validation Study

This study aims to compare the performance of the three analytical methods for Isoconazole quantification across three hypothetical laboratories (Lab A, Lab B, and Lab C).

Objective: To verify that the quantification of total Isoconazole (using the achiral method) and the (S)-enantiomer (using the two chiral methods) is consistent and reliable across different analytical platforms and laboratory environments.

Study Design:

  • Sample Preparation: A single batch of a pharmaceutical formulation (e.g., a cream) containing a known concentration of racemic Isoconazole will be prepared and distributed to the three participating laboratories.

  • Method Implementation:

    • Lab A will use the validated Achiral HPLC-UV method.

    • Lab B will use the validated Chiral HPLC-MS/MS method.

    • Lab C will use the validated Chiral HPLC-UV method.

  • Analysis: Each laboratory will analyze the provided samples in triplicate on three different days.

  • Data Evaluation: The results will be statistically compared to assess the agreement between the methods and laboratories.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_eval Phase 3: Data Comparison & Evaluation prep Prepare & Characterize Single Batch of Isoconazole Formulation dist Distribute Aliquots to Participating Laboratories prep->dist labA Lab A Achiral HPLC-UV (Total Isoconazole) dist->labA labB Lab B Chiral HPLC-MS/MS ((S)- & (R)-Isoconazole) dist->labB labC Lab C Chiral HPLC-UV ((S)- & (R)-Isoconazole) dist->labC compare_total Compare Total Isoconazole (Lab A vs. Lab B (S+R) vs. Lab C (S+R)) labA->compare_total labB->compare_total compare_S Compare (S)-Isoconazole (Lab B vs. Lab C) labB->compare_S labC->compare_total labC->compare_S report Final Cross-Validation Report (Bias, Precision, Concordance) compare_total->report compare_S->report

Cross-validation study workflow.

Acceptance Criteria

Based on ICH guidelines, the acceptance criteria for the cross-validation would be:

  • Accuracy: The mean concentration from each method/laboratory should be within ±15% of the nominal concentration.

  • Precision: The relative standard deviation (RSD) of the measurements within each laboratory should not exceed 15%.

  • Concordance: The difference in the mean concentration of the (S)-enantiomer between Lab B and Lab C should not be more than 20%.

Experimental Protocols

Protocol 1: Achiral HPLC-UV Method for Total Isoconazole
  • Column: C18, 150 x 4.6 mm, 5 µm particle size[5]

  • Mobile Phase: Sodium dihydrogen phosphate buffer and methanol (27:73, v/v)[5]

  • Flow Rate: 1.5 mL/min[5]

  • Detection: UV at 240 nm[5]

  • Injection Volume: 20 µL[5]

  • Column Temperature: 40°C[5]

Protocol 2: Chiral HPLC-MS/MS Method for Isoconazole Enantiomers
  • Column: Chiralpak IC[1]

  • Mobile Phase: Acetonitrile and 10 mM aqueous ammonium acetate (90:10, v/v)[1]

  • Flow Rate: 0.8 mL/min

  • Detection: ESI-MS/MS in positive ion mode

  • MRM Transitions: To be determined based on Isoconazole fragmentation

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

Protocol 3: Chiral HPLC-UV Method for Isoconazole Enantiomers
  • Column: CHIRALCEL OJ, 250 x 4.6 mm, 10 µm[6]

  • Mobile Phase: Hexane and 2-propanol with a small percentage of diethylamine (DEA) as a modifier (gradient or isocratic to be optimized)[6]

  • Flow Rate: 0.8 mL/min[6]

  • Detection: UV at 220 nm[6]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C[6]

G cluster_isoconazole Isoconazole Structure cluster_methods Quantification Methods isoconazole achiral Achiral HPLC-UV (Total Isoconazole) isoconazole->achiral Quantifies Total chiral Chiral Separation isoconazole->chiral Separates Enantiomers chiral_center Chiral Center hplc_ms HPLC-MS/MS ((S)- & (R)-Isomers) chiral->hplc_ms High Sensitivity & Specificity hplc_uv HPLC-UV ((S)- & (R)-Isomers) chiral->hplc_uv Wider Accessibility

Relationship between Isoconazole's structure and analytical methods.

Field-Proven Insights and Causality in Method Selection

  • Why Chiral Separation is Crucial: As evidenced by other azole antifungals, one enantiomer may be significantly more active or have a different safety profile. Quantifying only the total drug concentration can be misleading and may obscure important toxicological or efficacy data.

  • Choosing Between Chiral HPLC-MS/MS and HPLC-UV: The choice depends on the application. For early-stage research, pharmacokinetic studies, or when very low concentrations are expected, the sensitivity and specificity of HPLC-MS/MS are unparalleled. For routine quality control in a manufacturing environment, a well-validated chiral HPLC-UV method may be more practical and cost-effective.

  • The Challenge of Method Transfer: Transferring an analytical method, especially a chiral one, between laboratories is not always straightforward.[7] Minor differences in instrumentation, column batches, or even analyst technique can impact the separation. A robust method transfer protocol, often including a form of cross-validation, is essential to ensure consistent performance.

Conclusion

The accurate and precise quantification of Isoconazole and its (S)-enantiomer is fundamental to ensuring product quality and understanding its clinical behavior. While achiral HPLC-UV methods are suitable for determining total drug content, the potential for stereoselective activity necessitates the use of validated chiral separation techniques. The choice between a highly sensitive HPLC-MS/MS method and a more accessible HPLC-UV method will depend on the specific analytical requirements.

Ultimately, a robust cross-validation study is the linchpin that ensures data comparability and reliability, regardless of the method or laboratory. By adhering to a well-defined protocol with clear acceptance criteria grounded in regulatory guidelines, researchers and drug developers can have confidence in the integrity of their analytical data, paving the way for safer and more effective pharmaceutical products.

References

  • Development of a novel HPLC-ESI-MS/MS method to analyze the stereoselective pharmacokinetics and tissue distribution of isoconazole enantiomers in rats. PubMed. [Link]

  • ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION. European Medicines Agency. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Polish Pharmaceutical Society. [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]

  • Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. PubMed. [Link]

  • Formulation and Characterization of Isoconazole Loaded Invasomal Gel for Effective Antifungal Activity. Impactfactor. [Link]

  • Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination. ResearchGate. [Link]

  • What is the mechanism of Isoconazole Nitrate?. Patsnap Synapse. [Link]

  • New Antifungal Agents with Azole Moieties. PMC. [Link]

  • Azoles as Potent Antimicrobial Agents. IntechOpen. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • QUANTITATIVE DETERMINATION OF ISOCONAZOLE NITRATE AND DIFLUCORTOLONE VALERATE IN PHARMACEUTICAL CREAMS BY UPLC, HPLC AND IMPROVE. Revue Roumaine de Chimie. [Link]

  • Challenges of Analytical Method Transfer in the Pharmaceutical Industry. RSSL. [Link]

  • In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. PMC. [Link]

  • Quantitative determination of isoconazole nitrate and diflucortolone valerate in pharmaceutical creams by uplc, hplc and improved derivative uv spectrophotometry. ResearchGate. [Link]

  • Small Molecules Restore Azole Activity Against Drug-Tolerant and Drug-Resistant Candida Isolates. bioRxiv.org. [Link]

  • Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. [Link]

  • A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human. ORCA – Online Research @ Cardiff. [Link]

  • Development and Validation of RP-HPLC Method for Quantitation of Itraconazole in Tablets Dosage Form. SciSpace. [Link]

  • Azole antifungals. Life Worldwide. [Link]

  • Development and Validation of Analytical Method by RP-HPLC and Forced Degradation Studies of Tioconazole Drug. Asian Journal of Pharmaceutical Analysis. [Link]

Sources

Validation

Differential CYP450 inhibition of Isoconazole, (S)- versus other azoles

Differential CYP450 Inhibition of (S)-Isoconazole Versus Other Azoles: A Comparative Technical Guide As drug development increasingly prioritizes enantiopure therapeutics, understanding the stereoselective pharmacodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

Differential CYP450 Inhibition of (S)-Isoconazole Versus Other Azoles: A Comparative Technical Guide

As drug development increasingly prioritizes enantiopure therapeutics, understanding the stereoselective pharmacodynamics of chiral molecules is critical. Azole antifungals are notorious for their dual-edged interaction with cytochrome P450 (CYP450) enzymes: they exert their therapeutic effect by inhibiting fungal lanosterol 14α-demethylase (CYP51)[1], but frequently cause severe drug-drug interactions (DDIs) via off-target inhibition of human hepatic CYPs, such as CYP3A4 and CYP19 (aromatase)[2].

This guide provides an objective, data-driven comparison of the differential CYP450 inhibition profiles of Isoconazole—specifically focusing on its (S)-enantiomer—against other prominent azoles.

All azole antifungals share a fundamental mechanism of action: the basic nitrogen atom within their imidazole or triazole ring coordinates directly with the heme iron in the active site of CYP450 enzymes, effectively blocking substrate binding and oxygen activation[3]. However, the affinity and selectivity for specific CYP isoforms are dictated by the molecule's lipophilic side chains, which must navigate the unique steric constraints of each enzyme's hydrophobic binding pocket[4].

Why Stereochemistry Matters: Isoconazole contains an asymmetrical carbon, existing as a racemic mixture of (S)-(-)- and (R)-(+)-enantiomers. The spatial orientation of these enantiomers drastically alters their binding thermodynamics. In vivo pharmacokinetic studies demonstrate that the (S)-(-)-isoconazole enantiomer maintains significantly higher plasma concentrations than its (R)-(+) counterpart, indicating stereoselective metabolism and tissue distribution[5]. Furthermore, across the azole class, (S)-enantiomers frequently exhibit superior target inhibition potency against pathogenic CYP51 compared to (R)-enantiomers[6].

This stereoselective behavior extends to off-target human CYPs. Imidazole-based azoles (like Isoconazole and Ketoconazole) generally coordinate more strongly to the human CYP3A4 heme iron than triazoles (like Fluconazole)[3]. For instance, the cis-enantiomers of Ketoconazole display markedly different inhibitory potencies against CYP3A4, proving that the chiral configuration directly governs off-target DDI risks[7].

Pathway cluster_target Primary Target cluster_offtarget Off-Target Human CYPs Azole (S)-Isoconazole (Imidazole Antifungal) CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Azole->CYP51 High Affinity Binding CYP3A4 Human CYP3A4 (Hepatic Metabolism) Azole->CYP3A4 Stereoselective Inhibition CYP19 Human CYP19 (Aromatase) Azole->CYP19 IC50 ~2.2 µM Ergosterol Ergosterol Depletion & Membrane Disruption CYP51->Ergosterol DDI Drug-Drug Interactions & Endocrine Disruption CYP3A4->DDI CYP19->DDI

Fig 1. Mechanistic pathway of (S)-Isoconazole: primary CYP51 targeting vs. off-target CYP inhibition.

Comparative Quantitative Data

The table below synthesizes experimental IC50​ and Ki​ values, illustrating the differential inhibitory potencies of various azoles and their enantiomers against key CYP isoforms.

Azole CompoundTarget / Isoform IC50​ / Ki​ Mechanistic & Enantiomeric Notes
(S)-Isoconazole CYP51 (Pathogen)High AffinityThe (S)-enantiomer generally demonstrates superior target binding and higher in vivo plasma retention compared to the (R)-isomer[5],[6].
Racemic Isoconazole CYP19 (Human) IC50​ : 2.2 µMExhibits strong off-target inhibition of human prostatic aromatase, outperforming Ketoconazole in this specific isoform[8].
(-)-Ketoconazole CYP3A4 (Human) IC50​ : 0.90 µMThe (-)-cis-enantiomer is a significantly more potent inhibitor of CYP3A4 catalytic activity than its (+)-counterpart[7].
(+)-Ketoconazole CYP3A4 (Human) IC50​ : 1.69 µMWeaker CYP3A4 inhibition, highlighting the impact of spatial configuration on heme pocket binding[7].
Itraconazole (ITZ-D) CYP3A4 (Human) Ki​ : 0.022 µMThe (-)-2S,4R,2'R diastereoisomer is an ultra-potent CYP3A4 inhibitor, whereas other ITZ isomers show weaker affinity[9].
Fluconazole CYP3A4 (Human) IC50​ : >10 µMAs a triazole, it coordinates less aggressively with human CYP3A4 compared to imidazole derivatives[3].

Experimental Methodologies

To accurately profile the stereoselective inhibition of CYP450 enzymes by chiral azoles, assays must be meticulously designed to prevent artifactual data. The following protocols outline a self-validating system for evaluating (S)-Isoconazole.

Workflow Prep 1. HLM Preparation (Preserve Lipid Milieu) Incubate 2. Co-incubation (Azole + Probe) Prep->Incubate NADPH 3. NADPH Addition (Initiate Electron Flow) Incubate->NADPH Quench 4. Cold ACN Quench (Precipitate Proteins) NADPH->Quench LCMS 5. Chiral LC-MS/MS (Quantify S/R Ratio) Quench->LCMS

Fig 2. Experimental workflow for enantioselective in vitro CYP450 inhibition assays using HLMs.

Protocol A: Enantioselective Separation of Isoconazole via Chiral LC-MS/MS

Causality: Standard reversed-phase chromatography cannot resolve enantiomers due to their identical physicochemical properties in an achiral environment. We utilize a Chiralpak IC column (immobilized cellulose derivative) to exploit specific steric and hydrogen-bonding interactions, achieving baseline resolution of (S)- and (R)-Isoconazole[5].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile and 10 mM aqueous ammonium acetate (90:10, v/v). Rationale: Ammonium acetate acts as a volatile buffer, ensuring optimal ionization efficiency for the ESI-MS/MS source without suppressing the signal.

  • Sample Extraction: Extract plasma/tissue samples using liquid-liquid extraction (LLE) with ethyl acetate. Spike samples with an internal standard (e.g., deuterated miconazole-d5) prior to extraction. Rationale: The internal standard validates extraction recovery and corrects for matrix effects during MS ionization.

  • Chromatographic Separation: Inject 5 µL of the reconstituted sample onto the Chiralpak IC column maintained at 25°C.

  • Detection: Monitor transitions via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Protocol B: In Vitro CYP3A4 Inhibition Assay

Causality: We utilize Human Liver Microsomes (HLMs) rather than isolated recombinant enzymes because HLMs preserve the native lipid bilayer microenvironment. This lipid milieu is critical for the proper conformational dynamics and electron transfer coupling of membrane-bound CYP450s[2].

  • Incubation Mixture Setup: In a 96-well plate, combine pooled HLMs (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and a CYP3A4-specific probe substrate (e.g., Midazolam at its predetermined Km​ value). Rationale: Operating at the Km​ ensures the assay is highly sensitive to competitive inhibition.

  • Inhibitor Addition: Add (S)-Isoconazole at varying concentrations (0.01 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Ketoconazole, a known strong CYP3A4 inhibitor) to validate assay sensitivity.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction. Rationale: A regenerating system is preferred over direct NADPH addition to maintain a steady-state electron flow and prevent product inhibition by NADP+.

  • Quenching: After 10 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Rationale: Cold organic solvent instantaneously precipitates microsomal proteins, halting enzymatic turnover and preventing artificial substrate degradation during downstream processing.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam. Calculate IC50​ using non-linear regression analysis.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Isoconazole

As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. This guide provides a comprehensive, tech...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of Isoconazole, an azole antifungal agent.[1][2] The procedures outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain strict regulatory compliance.

The disposal of any pharmaceutical compound, including Isoconazole, is governed by a complex web of regulations. The U.S. Environmental Protection Agency (EPA) and other international bodies have established stringent guidelines to manage pharmaceutical waste, which is often classified as hazardous.[3][4][5] Adherence to these protocols is not merely a suggestion but a critical component of our scientific responsibility.

Part 1: Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. Isoconazole, while a valuable therapeutic agent, possesses properties that necessitate careful handling.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause skin and eye irritation. Some safety data sheets (SDS) indicate it may cause serious eye irritation.[6]

  • Sensitization: May cause an allergic skin reaction (sensitization) in susceptible individuals.[6]

  • Environmental Toxicity: Isoconazole is classified as harmful to aquatic life with long-lasting effects.[6] This is a primary driver for the prohibition of drain disposal.

It is imperative to consult the specific Safety Data Sheet (SDS) for the Isoconazole product in your possession, as formulations (e.g., Isoconazole Nitrate) and supplier-specific information may vary.[6][7][8][9][10] The SDS serves as the primary, authoritative document for safety and disposal information.[11]

Part 2: Waste Segregation and Collection

Effective waste management begins at the point of generation. Proper segregation is critical to prevent dangerous chemical reactions and to ensure that waste is handled by the appropriate disposal stream.[11][12]

Waste CategoryDescriptionCollection Container
Solid Isoconazole Waste Unused, expired, or contaminated (S)-Isoconazole powder.Labeled, sealed, and compatible hazardous waste container (e.g., polyethylene).[13]
Contaminated Labware Pipette tips, weigh boats, gloves, bench paper, and other disposable items with gross contamination.Labeled hazardous drug waste bag within a clearly marked, covered container.[14]
Contaminated Sharps Needles, syringes, or scalpels contaminated with Isoconazole.Puncture-resistant, labeled hazardous waste sharps container.[14][15]
Aqueous & Solvent Solutions Solutions containing dissolved Isoconazole.Labeled, sealed, and chemically compatible hazardous waste container (e.g., glass for organic solvents, plastic for aqueous).[16] Ensure segregation of halogenated and non-halogenated solvents if required by your institution.
Rinsate from "Empty" Containers The first rinse of a container that held bulk Isoconazole.This rinsate must be collected and treated as hazardous chemical waste.[12]

Note on Enantiomers: Disposal procedures for the (S)-enantiomer of Isoconazole do not differ from those for the racemic mixture or the (R)-enantiomer. Chemical waste regulations do not typically distinguish between enantiomers unless there is a significant, documented difference in their hazardous properties.

Part 3: Step-by-Step Disposal Protocols

The following protocols provide a direct, procedural guide for handling Isoconazole waste. These steps are predicated on the understanding that all pharmaceutical waste disposal must be carried out in accordance with local, state, and federal regulations.[3][9][10]

Protocol 1: Disposal of Solid (S)-Isoconazole
  • Collection: Carefully transfer any unused, expired, or waste (S)-Isoconazole powder into a designated hazardous waste container.

  • Labeling: Affix a completed hazardous waste label to the container. The label must include the chemical name ("Isoconazole"), all components of any mixture, and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[13] The SAA must be secure and away from incompatible materials.

  • Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][9][14]

Protocol 2: Disposal of Contaminated Materials
  • Segregation: At the point of use, immediately place any contaminated items (gloves, pipette tips, weigh paper, etc.) into a designated, labeled hazardous waste container.[14]

  • Container Management: Use thick, leak-proof plastic bags or lined containers clearly labeled "HAZARDOUS DRUG WASTE."[14] Keep containers closed except when adding waste.[12][13]

  • Disposal: Once full, seal the container and arrange for pickup through your institution's hazardous waste program.

Protocol 3: Disposal of Liquid Waste
  • Prohibition of Drain Disposal: Under no circumstances should Isoconazole or solutions containing it be disposed of down the drain.[17][18] The EPA's sewer ban is in effect in all states and territories for hazardous pharmaceutical waste.[19]

  • Collection: Pour liquid waste into a compatible, leak-proof hazardous waste container. Leave at least 10% headspace to allow for expansion.

  • Labeling and Storage: Securely cap and label the container with all chemical constituents and their approximate percentages.[16] Store in a secondary containment bin within a designated SAA.

  • Disposal: Request a waste pickup from your EHS office.

The workflow for Isoconazole waste management can be visualized as follows:

G cluster_generation Point of Generation cluster_collection Segregation & Collection cluster_accumulation Interim Storage cluster_disposal Final Disposal A Isoconazole Use B Solid Waste (Pure compound, contaminated consumables) A->B C Liquid Waste (Aqueous/Solvent solutions) A->C D Sharps Waste (Contaminated needles, etc.) A->D K Prohibited: Drain/Trash Disposal A->K E Labeled Solid Hazardous Waste Container B->E F Labeled Liquid Hazardous Waste Container C->F G Labeled Sharps Hazardous Waste Container D->G H Satellite Accumulation Area (SAA) (Secure, Secondary Containment) E->H F->H G->H I Licensed Hazardous Waste Contractor H->I EHS Pickup Request J Incineration I->J caption Figure 1. Waste Disposal Workflow for Isoconazole.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoconazole, (S)-
Reactant of Route 2
Reactant of Route 2
Isoconazole, (S)-
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